Product packaging for Disilver tartrate(Cat. No.:CAS No. 20963-87-5)

Disilver tartrate

Cat. No.: B15481789
CAS No.: 20963-87-5
M. Wt: 363.81 g/mol
InChI Key: ZUVOYUDQAUHLLG-OLXYHTOASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disilver tartrate is a useful research compound. Its molecular formula is C4H4Ag2O6 and its molecular weight is 363.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Ag2O6 B15481789 Disilver tartrate CAS No. 20963-87-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20963-87-5

Molecular Formula

C4H4Ag2O6

Molecular Weight

363.81 g/mol

IUPAC Name

disilver;(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.2Ag/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1

InChI Key

ZUVOYUDQAUHLLG-OLXYHTOASA-L

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ag+].[Ag+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ag+].[Ag+]

Origin of Product

United States

Foundational & Exploratory

Disilver Tartrate: A Comprehensive Technical Examination of its Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and bonding of disilver tartrate (Ag₂(C₄H₄O₆)). The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on the material's key chemical and physical properties.

Introduction

This compound, a salt of tartaric acid, is a coordination compound with the chemical formula C₄H₄Ag₂O₆.[1][2] It is comprised of two silver(I) cations and a tartrate dianion. The tartrate ligand, derived from 2,3-dihydroxybutanedioic acid, is a chiral molecule and a versatile ligand in coordination chemistry due to its carboxylate and hydroxyl functional groups. These groups provide multiple coordination sites for metal ions, leading to the formation of various coordination polymers.

Chemical Structure and Bonding

The tartrate anion (C₄H₄O₆²⁻) typically acts as a bridging ligand, coordinating to metal centers through its carboxylate and hydroxyl oxygen atoms. In the case of this compound, it is anticipated that the silver(I) ions are coordinated by the oxygen atoms of the tartrate ligands, forming a coordination polymer. The coordination geometry around the silver(I) centers is expected to be influenced by the flexible coordination number of Ag(I), which can range from two to four, leading to linear, trigonal, or tetrahedral geometries.

The bonding between the silver ions and the tartrate ligand is primarily ionic in nature, arising from the electrostatic attraction between the Ag⁺ cations and the negatively charged oxygen atoms of the carboxylate groups. However, a degree of covalent character in the Ag-O bonds is also expected. The hydroxyl groups of the tartrate ligand can also participate in coordination to the silver ions or engage in hydrogen bonding, further stabilizing the crystal structure.

A proposed structural representation of a dimeric unit of this compound is presented below. It is important to note that this is a simplified model, and the actual solid-state structure is likely a more complex, extended coordination polymer.

Caption: A simplified 2D representation of a possible coordination environment in a this compound dimeric unit.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₄H₄Ag₂O₆[1][2]
Molecular Weight 363.81 g/mol [2]
Appearance White crystalline solid
Solubility Sparingly soluble in water

Experimental Protocols

The synthesis and characterization of this compound involve standard inorganic and analytical chemistry techniques.

Synthesis

A common method for the synthesis of this compound is through a precipitation reaction. This typically involves the reaction of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a solution of a tartrate salt, such as sodium tartrate or tartaric acid neutralized with a base.

Example Protocol:

  • Prepare a 0.1 M aqueous solution of silver nitrate.

  • Prepare a 0.05 M aqueous solution of sodium tartrate.

  • Slowly add the silver nitrate solution to the sodium tartrate solution with constant stirring.

  • A white precipitate of this compound will form immediately.

  • The precipitate is then collected by filtration, washed with deionized water to remove any unreacted ions, and dried in a desiccator.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants AgNO3 Silver Nitrate (AgNO₃) Solution Mixing Mixing and Precipitation AgNO3->Mixing Na2C4H4O6 Sodium Tartrate (Na₂C₄H₄O₆) Solution Na2C4H4O6->Mixing Filtration Filtration Mixing->Filtration Washing Washing with Deionized Water Filtration->Washing Drying Drying Washing->Drying Product This compound (Ag₂C₄H₄O₆) Drying->Product

Caption: A flowchart illustrating the general synthetic procedure for this compound via precipitation.

Characterization

Several analytical techniques are employed to characterize the structure, bonding, and thermal stability of this compound.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on unit cell dimensions, bond lengths, and bond angles.[3] For polycrystalline powders, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases and determine the lattice parameters.

Experimental Protocol for PXRD:

  • A small amount of the dried this compound powder is finely ground and mounted on a sample holder.

  • The sample is placed in a powder diffractometer.

  • A monochromatic X-ray beam (typically Cu Kα radiation) is directed at the sample.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is a fingerprint of the crystalline material and can be used for phase identification by comparison with databases.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the tartrate ligand and provide insights into its coordination to the silver ions.

Expected FTIR Spectral Features:

Wavenumber Range (cm⁻¹)Vibrational Mode
3500 - 3200O-H stretching of hydroxyl groups
1650 - 1550Asymmetric C=O stretching of carboxylate groups
1450 - 1350Symmetric C=O stretching of carboxylate groups
1150 - 1000C-O stretching of hydroxyl and carboxylate groups
Below 500Ag-O stretching vibrations

Experimental Protocol for FTIR:

  • A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

Expected Thermal Decomposition Behavior:

This compound is expected to be stable at room temperature. Upon heating, it will likely decompose in a multi-step process, involving the loss of any water of hydration, followed by the decomposition of the tartrate ligand, ultimately yielding metallic silver as the final residue. The decomposition of the tartrate moiety is an exothermic process.

Experimental Protocol for TGA/DTA:

  • A small, accurately weighed amount of the this compound sample is placed in a crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in the TGA/DTA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass loss (TGA) and the temperature difference (DTA) are recorded as a function of temperature.

Characterization_Workflow Characterization Workflow for this compound cluster_techniques Analytical Techniques cluster_data Data Obtained Sample This compound Sample XRD X-ray Diffraction (XRD) Sample->XRD FTIR FTIR Spectroscopy Sample->FTIR TGA_DTA Thermal Analysis (TGA/DTA) Sample->TGA_DTA XRD_Data Crystal Structure Phase Purity XRD->XRD_Data FTIR_Data Functional Groups Coordination Information FTIR->FTIR_Data TGA_DTA_Data Thermal Stability Decomposition Pathway TGA_DTA->TGA_DTA_Data

Caption: A logical diagram showing the workflow for the characterization of this compound.

Conclusion

This compound is a coordination compound with a structure likely based on a polymeric network of silver ions bridged by tartrate ligands. While detailed crystallographic data remains to be fully elucidated in publicly accessible literature, its synthesis and characterization can be achieved through standard laboratory procedures. The techniques of X-ray diffraction, FTIR spectroscopy, and thermal analysis are essential for a comprehensive understanding of its structure, bonding, and stability. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing a definitive picture of the intricate bonding and structural motifs within this compound.

References

Physical and chemical properties of disilver tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilver tartrate (Ag₂(C₄H₄O₆)) is a salt derived from tartaric acid. While not as extensively characterized as some other silver salts, its potential applications in various scientific fields, including as a precursor for silver-based materials, warrant a thorough understanding of its physical and chemical properties. This technical guide provides a consolidated overview of the available data on this compound, including its known properties, inferred characteristics based on related compounds, and proposed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Table 1: General and Calculated Properties of this compound
PropertyValueSource
Molecular Formula C₄H₄Ag₂O₆[1][2]
Molecular Weight 363.81 g/mol [2]
CAS Number 20963-87-5[1]
Appearance White precipitate (inferred from general silver salt chemistry)
Topological Polar Surface Area 121 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 6[3]
Rotatable Bond Count 1[3]
Table 2: Solubility Data (Comparative)

Specific solubility data for this compound is not available. The following table presents solubility information for related compounds to provide context.

CompoundSolubility in WaterSource
This compound Data not available
Sodium Tartrate Soluble[4]
Diethyl Tartrate Limited solubility[5]

It is generally expected that this compound has low solubility in water, similar to many other silver salts of organic acids.

Table 3: Thermal Properties (Comparative)

A precise melting point or decomposition temperature for this compound is not documented. However, studies on other silver carboxylates suggest a general decomposition range.

CompoundDecomposition Temperature (°C)NotesSource
This compound Data not availableLikely decomposes upon heating.
Silver Carboxylates (general) 120 - 250Decompose to metallic silver in a nitrogen atmosphere.[6]
Silver Acetate Decomposition studied by TGA, complex process[7]
Copper Tartrate Stable up to 111 °C, then dehydrates. Decomposes sharply around 232 °C.[8]

Thermogravimetric analysis (TGA) of silver carboxylates typically shows a decomposition pathway that leads to the formation of metallic silver.[6][7] It is reasonable to predict that this compound would follow a similar decomposition pattern, likely yielding silver nanoparticles.

Spectroscopic and Structural Properties

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, based on the spectra of other metal tartrates, the following characteristic absorption bands can be anticipated:

Table 4: Predicted Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeReference Compound(s)Source
~3450O-H stretching (from water of crystallization, if present)Cadmium levo-tartrate[9]
~2920Asymmetrical C-H stretchingCadmium levo-tartrate[9]
~1600C=O stretching (carboxylate)Cadmium levo-tartrate[9]
~1100C-O stretchingCadmium levo-tartrate[9]
Below 1000Metal-Oxygen vibrationsIron tartrate, Cadmium levo-tartrate[9][10]
Crystal Structure

A definitive crystal structure for this compound has not been published, and therefore, a Crystallographic Information File (CIF) is not available.[11][12][13] For context, tartaric acid itself exists in several stereoisomeric forms with well-characterized crystal structures.[14][15][16][17] The incorporation of two silver ions into the tartrate structure would lead to a distinct crystal lattice, the parameters of which remain to be determined experimentally.

Experimental Protocols

The following are proposed, generalized protocols for the synthesis and characterization of this compound based on standard laboratory techniques and information gathered on related compounds.

Synthesis of this compound

This protocol describes a precipitation method for the synthesis of this compound.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • L-(+)-Tartaric acid (C₄H₆O₆) or a soluble tartrate salt (e.g., sodium tartrate)

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) (optional, for pH adjustment)

  • Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

  • Prepare a solution of silver nitrate in deionized water (e.g., 0.1 M).

  • Prepare a separate, stoichiometric solution of L-(+)-tartaric acid or a tartrate salt in deionized water.

  • Slowly add the tartaric acid/tartrate solution to the silver nitrate solution while stirring continuously. A white precipitate of this compound should form.

  • The pH of the solution can be adjusted with ammonium hydroxide to ensure complete precipitation.

  • Continue stirring the mixture for a set period (e.g., 1 hour) to allow for complete reaction.

  • Isolate the precipitate by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Dry the collected this compound in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.

Characterization Methods

Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and decomposition profile of the synthesized this compound.

  • Method: A small, accurately weighed sample of the dried product is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min). The mass loss is recorded as a function of temperature. This will reveal the decomposition temperature and the final residual mass, which is expected to be metallic silver.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the functional groups present in the synthesized compound and confirm the formation of the tartrate salt.

  • Method: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Powder X-ray Diffraction (PXRD):

  • Objective: To determine the crystal structure and phase purity of the synthesized this compound.

  • Method: A powdered sample of the dried product is analyzed using a powder X-ray diffractometer. The resulting diffraction pattern can be used to identify the crystal system and lattice parameters.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Analysis AgNO3 Silver Nitrate Solution Mixing Mixing and Precipitation AgNO3->Mixing TartaricAcid Tartaric Acid Solution TartaricAcid->Mixing Filtration Filtration and Washing Mixing->Filtration Drying Drying Filtration->Drying Product This compound Product Drying->Product TGA TGA Product->TGA FTIR FTIR Product->FTIR PXRD PXRD Product->PXRD Thermal Thermal Properties TGA->Thermal Functional Functional Groups FTIR->Functional Crystal Crystal Structure PXRD->Crystal

Synthesis and characterization workflow for this compound.

Conclusion

This compound is a compound for which detailed physical and chemical data are sparse in the public domain. This guide has compiled the available information and provided a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate the properties of this compound, which may hold potential for applications in materials science and other areas of chemical research. Professionals in drug development should note the lack of comprehensive characterization and toxicological data before considering any applications.

References

An In-depth Technical Guide to the Synthesis of Disilver Tartrate from Silver Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of disilver tartrate, a silver salt of tartaric acid. The document details the chemical principles, a detailed experimental protocol, and methods for characterization. This guide is intended for researchers in chemistry and materials science, as well as professionals in drug development who may utilize silver-containing compounds for their antimicrobial properties.

Introduction

This compound (C₄H₄Ag₂O₆) is a white precipitate formed from the reaction of a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), with a tartrate salt, such as potassium sodium tartrate (Rochelle salt). The synthesis is a straightforward precipitation reaction, also known as a metathesis or double displacement reaction. While the primary focus of this document is the synthesis of the salt, it is worth noting that under specific conditions, particularly in the presence of a reducing agent and ammonia (B1221849) (as in the Tollens' test), silver ions can be reduced to metallic silver in the presence of tartrate ions, which can act as a reducing agent. This guide, however, will focus on the preparation of the this compound salt itself.

Chemical Principles

The synthesis of this compound from silver nitrate and a tartrate salt is governed by the low solubility of this compound in the reaction medium, typically water. The reaction proceeds via the exchange of ions between the reactants.

The overall chemical equation for the reaction between silver nitrate and disodium (B8443419) tartrate is:

2 AgNO₃(aq) + Na₂C₄H₄O₆(aq) → Ag₂C₄H₄O₆(s) + 2 NaNO₃(aq)

In this reaction, two moles of silver nitrate react with one mole of a tartrate salt to yield one mole of this compound precipitate and two moles of a soluble nitrate salt.

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Silver Nitrate (AgNO₃)ACS Reagent GradeSigma-Aldrich
Potassium Sodium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O)ACS Reagent GradeFisher Scientific
Deionized WaterType II-
Ethanol (B145695)95%VWR
Beakers250 mL, 500 mL-
Graduated Cylinders100 mL-
Magnetic Stirrer and Stir Bar--
Buchner Funnel and Flask--
Whatman No. 1 Filter Paper--
Drying Oven--
Desiccator--

3.2. Procedure

  • Preparation of Reactant Solutions:

    • Prepare a 0.2 M solution of silver nitrate by dissolving 3.40 g of AgNO₃ in 100 mL of deionized water in a 250 mL beaker. Stir until fully dissolved. Protect this solution from light to prevent the photoreduction of silver ions.

    • Prepare a 0.1 M solution of potassium sodium tartrate by dissolving 2.82 g of KNaC₄H₄O₆·4H₂O in 100 mL of deionized water in a separate 250 mL beaker. Stir until fully dissolved.

  • Precipitation:

    • Place the beaker containing the potassium sodium tartrate solution on a magnetic stirrer.

    • Slowly add the 0.2 M silver nitrate solution dropwise to the stirred tartrate solution at room temperature.

    • A white precipitate of this compound will form immediately.[1]

    • Continue stirring the mixture for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Set up a vacuum filtration apparatus with a Buchner funnel and Whatman No. 1 filter paper.

    • Pour the reaction mixture into the funnel and apply a vacuum to separate the precipitate.

    • Wash the precipitate in the funnel with three portions of 50 mL of deionized water to remove any unreacted reagents and soluble byproducts.

    • Follow with a wash of 20 mL of 95% ethanol to aid in drying.

  • Drying:

    • Carefully transfer the filtered precipitate to a pre-weighed watch glass.

    • Dry the product in a drying oven at 60-70°C for 4-6 hours, or until a constant weight is achieved.

    • For final drying and storage, place the dried product in a desiccator to protect it from moisture.

  • Yield Calculation:

    • Weigh the final dried product and calculate the percentage yield based on the limiting reactant (in this case, potassium sodium tartrate).

3.3. Experimental Workflow

SynthesisWorkflow Experimental Workflow for this compound Synthesis prep_ag Prepare 0.2 M AgNO₃ Solution precipitation Mix Solutions & Precipitate this compound (Stir for 30 min) prep_ag->precipitation prep_tartrate Prepare 0.1 M KNaC₄H₄O₆ Solution prep_tartrate->precipitation filtration Vacuum Filter the Precipitate precipitation->filtration wash_water Wash with Deionized Water (3x) filtration->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh drying Dry in Oven (60-70°C) wash_etoh->drying storage Store in Desiccator drying->storage

Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and structure. The following are standard characterization techniques.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of this compound is expected to show characteristic absorption bands for the tartrate moiety.

Expected FTIR Data:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of hydroxyl groups
~2900C-H stretching
~1600 (strong)Asymmetric C=O stretching of the carboxylate group
~1400 (strong)Symmetric C=O stretching of the carboxylate group
~1100-1000C-O stretching of hydroxyl and ether-like linkages

The significant shift in the carboxylate stretching frequencies compared to tartaric acid is a strong indicator of the formation of the silver salt.

4.2. X-ray Diffraction (XRD)

4.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability and decomposition profile of this compound. The decomposition of silver salts of carboxylic acids often proceeds in stages, with the loss of organic components and the eventual formation of metallic silver at higher temperatures. A typical TGA experiment would be run under an inert atmosphere (e.g., nitrogen) to study the decomposition pathway.

Hypothetical TGA Data:

Temperature Range (°C)Mass Loss (%)Associated Process
150-250~40-50%Initial decomposition and loss of carboxylate groups as CO₂.
>300Further mass lossReduction of silver oxide intermediate to metallic silver.

Data Summary

The following tables summarize the key data related to the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₄H₄Ag₂O₆
Molecular Weight363.81 g/mol [2]
AppearanceWhite solid/precipitate[1]
SolubilityInsoluble in water, soluble in nitric acid[1]

Table 2: Stoichiometry of the Synthesis Reaction

ReactantMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Concentration (M)
AgNO₃169.870.023.401000.2
KNaC₄H₄O₆·4H₂O282.220.012.821000.1
Product
Ag₂C₄H₄O₆363.810.01 (Theoretical)3.64 (Theoretical)--

Safety Precautions

  • Silver Nitrate: Silver nitrate is a strong oxidizing agent and can cause burns and stains on the skin and clothing. It is also toxic if ingested. Always wear gloves, safety glasses, and a lab coat when handling silver nitrate and its solutions.

  • Ethanol: Ethanol is flammable. Keep it away from open flames and heat sources.

  • General: Perform the synthesis in a well-ventilated area. Dispose of all chemical waste according to institutional guidelines.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from silver nitrate. The procedure is based on a straightforward precipitation reaction and yields a white, insoluble salt. The provided experimental protocol and characterization methods will enable researchers to synthesize and verify the identity and purity of the compound. While specific characterization data for this compound is not widely published, the expected outcomes from standard analytical techniques have been outlined based on the known chemistry of similar compounds. This guide serves as a valuable resource for scientists and professionals interested in the preparation and application of silver-based organic salts.

References

Crystal Structure of Anhydrous Disilver Tartrate: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of crystallographic databases and scientific literature, a complete, publicly available crystal structure for anhydrous disilver tartrate could not be located. This absence of a definitive crystallographic information file (CIF) prevents the detailed structural analysis, including the generation of precise quantitative data tables and visualizations, as requested for an in-depth technical guide.

While the synthesis of anhydrous silver carboxylates, including disilver salts of dicarboxylic acids, has been described in the literature, the specific single-crystal X-ray diffraction data for anhydrous this compound remains elusive. Searches of the Cambridge Crystallographic Data Centre (CCDC), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database (COD) did not yield an entry for this specific compound.

For a compound to have its crystal structure fully determined, a single crystal of sufficient quality must be synthesized and analyzed using X-ray diffraction. The resulting data provides the precise spatial arrangement of atoms within the crystal lattice, including unit cell parameters, bond lengths, and bond angles. Without this fundamental data, any depiction of the crystal structure would be purely speculative.

While the crystal structures of other metal tartrates, such as lead(II) tartrate and calcium tartrate, are well-documented, they are not suitable analogues for accurately predicting the crystallographic parameters of the silver salt due to differences in ionic radii, coordination preferences, and packing arrangements. Similarly, information on related compounds like silver hydrogen tartrate monohydrate does not provide the necessary data for the anhydrous disilver form.

Methodologies for Structure Determination

The primary method for elucidating the crystal structure of a compound like anhydrous this compound is single-crystal X-ray diffraction . The general workflow for such an experiment is outlined below.

G A Synthesis of Anhydrous this compound Crystals B Selection of a Suitable Single Crystal A->B C Mounting Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D E Data Processing and Structure Solution D->E F Structure Refinement E->F G Validation and Final Crystallographic Model F->G

Figure 1. General workflow for single-crystal X-ray diffraction.

In the absence of single crystals, powder X-ray diffraction (PXRD) can sometimes be employed for structure determination, particularly with advanced techniques like Rietveld refinement. This method, however, is often more challenging for complex structures.

Future Outlook

The lack of a published crystal structure for anhydrous this compound represents a gap in the solid-state chemistry of silver carboxylates. Future research in this area would be necessary to provide the data required for a comprehensive technical guide. Such a study would involve the synthesis of high-quality single crystals of anhydrous this compound and their subsequent analysis by X-ray diffraction. The resulting structural information would be of significant interest to researchers in materials science, coordination chemistry, and pharmaceutical development.

An In-depth Technical Guide to the Solubility of Disilver Tartrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the solubility of disilver tartrate (Ag₂C₄H₄O₆) in aqueous solutions. This compound is a sparingly soluble salt, and understanding its solubility characteristics is crucial in various fields, including analytical chemistry, materials science, and pharmaceutical development, where silver compounds are utilized for their antimicrobial properties and as reagents. This document details the fundamental equilibrium, the effects of common ions, pH, and complex formation on its solubility, and provides detailed experimental protocols for its characterization.

Fundamental Solubility Equilibrium

This compound, when placed in water, establishes a dynamic equilibrium between the solid phase and its constituent ions in solution. The dissolution process can be represented by the following equation:

Ag₂C₄H₄O₆(s) ⇌ 2Ag⁺(aq) + C₄H₄O₆²⁻(aq)

The equilibrium for this dissolution is described by the solubility product constant, Ksp. The Ksp is a measure of the extent to which a compound can dissolve in water. A smaller Ksp value indicates lower solubility. The expression for the Ksp of this compound is:

Ksp = [Ag⁺]²[C₄H₄O₆²⁻]

Dissolution_Equilibrium Fig. 1: Dissolution Equilibrium of this compound Solid This compound (solid) Ag₂C₄H₄O₆(s) Ions Dissolved Ions 2Ag⁺(aq) + C₄H₄O₆²⁻(aq) Solid->Ions Dissolution

Caption: Fig. 1: Dissolution Equilibrium of this compound.

Factors Influencing the Solubility of this compound

The solubility of this compound is not constant and can be significantly influenced by several factors, including the common ion effect, the pH of the solution, and the presence of complexing agents.

The Common Ion Effect

According to Le Châtelier's principle, the solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion.[1][2][3][4][5] For this compound, adding a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), or a soluble tartrate salt, such as sodium tartrate (Na₂C₄H₄O₆), will shift the dissolution equilibrium to the left, favoring the formation of solid this compound and thus reducing its molar solubility.[4]

For instance, in a solution containing a known concentration of silver nitrate, the silver ion concentration at equilibrium will be the sum of the concentration from the added silver nitrate and the concentration from the dissolved this compound. This increase in the total silver ion concentration will cause the tartrate ion concentration at equilibrium to decrease, resulting in a lower overall solubility of this compound compared to its solubility in pure water.

Common_Ion_Effect Fig. 2: The Common Ion Effect on this compound Solubility Equilibrium Ag₂C₄H₄O₆(s) ⇌ 2Ag⁺(aq) + C₄H₄O₆²⁻(aq) Shift Equilibrium shifts to the left (Decreased Solubility) Equilibrium->Shift AddAg Addition of AgNO₃ (Increases [Ag⁺]) AddAg->Equilibrium

Caption: Fig. 2: The Common Ion Effect on this compound Solubility.

Effect of pH

The solubility of this compound is also dependent on the pH of the aqueous solution. The tartrate ion (C₄H₄O₆²⁻) is the conjugate base of the weak diprotic acid, tartaric acid (H₂C₄H₄O₆). In acidic solutions, the tartrate ions will react with hydrogen ions (H⁺) to form the hydrogen tartrate ion (HC₄H₄O₆⁻) and tartaric acid. This consumption of tartrate ions from the solution will, according to Le Châtelier's principle, shift the dissolution equilibrium of this compound to the right, leading to an increase in its solubility.[6][7][8][9][10][11][12]

The relevant acid-base equilibria for tartaric acid are: H₂C₄H₄O₆(aq) ⇌ H⁺(aq) + HC₄H₄O₆⁻(aq) (pKa1 ≈ 3.04) HC₄H₄O₆⁻(aq) ⇌ H⁺(aq) + C₄H₄O₆²⁻(aq) (pKa2 ≈ 4.37)

At a pH below the pKa values, the protonated forms of tartrate will predominate, leading to a higher solubility of this compound. Conversely, in neutral to alkaline solutions, the fully deprotonated tartrate ion will be the major species, and the solubility will be primarily governed by the Ksp.

pH_Effect Fig. 3: Influence of pH on this compound Solubility cluster_dissolution Dissolution Equilibrium cluster_acid_base Acid-Base Equilibrium Ag₂C₄H₄O₆(s) Ag₂C₄H₄O₆(s) 2Ag⁺(aq) 2Ag⁺(aq) C₄H₄O₆²⁻(aq) C₄H₄O₆²⁻(aq) Ag₂C₄H₄O₆(s)->C₄H₄O₆²⁻(aq) Dissociates to HC₄H₄O₆⁻(aq) HC₄H₄O₆⁻(aq) C₄H₄O₆²⁻(aq)->HC₄H₄O₆⁻(aq) + H⁺ C₄H₄O₆²⁻(aq)->HC₄H₄O₆⁻(aq)   Le Châtelier's Principle:   Consumption of tartrate ions   shifts dissolution to the right Increase_Solubility Increased Solubility of Ag₂C₄H₄O₆ H₂C₄H₄O₆(aq) H₂C₄H₄O₆(aq) HC₄H₄O₆⁻(aq)->H₂C₄H₄O₆(aq) + H⁺

Caption: Fig. 3: Influence of pH on this compound Solubility.

Complex Ion Formation

Silver ions are known to form stable complex ions with various ligands.[7][8][13] If a ligand that forms a soluble complex with Ag⁺ is added to a solution containing this compound, the concentration of free silver ions in the solution will decrease. This reduction in the free Ag⁺ concentration will cause the dissolution equilibrium to shift to the right, thereby increasing the solubility of this compound.[10][14]

Common ligands that can form complexes with silver ions include ammonia (B1221849) (NH₃), thiosulfate (B1220275) (S₂O₃²⁻), and cyanide (CN⁻). For example, in the presence of ammonia, the following complexation reaction occurs:

Ag⁺(aq) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)

The formation of the stable diamminesilver(I) complex significantly reduces the concentration of free silver ions, leading to a substantial increase in the solubility of this compound.

Quantitative Data

As of the date of this document, specific, peer-reviewed quantitative data for the solubility product constant (Ksp) of this compound and its solubility at various temperatures are not widely available in the chemical literature. The following tables are presented as templates to be populated with experimentally determined data.

Table 1: Solubility Product Constant (Ksp) of this compound

Temperature (°C)Molar Solubility (mol/L)Ksp
25 (Hypothetical)s4s³
User Determined

Table 2: Effect of Temperature on the Solubility of this compound in Water

Temperature (°C)Molar Solubility (mol/L)
10 (Hypothetical)s₁
25 (Hypothetical)s₂
40 (Hypothetical)s₃
User Determined

Table 3: Common Ion Effect on the Solubility of this compound at 25°C

Common Ion AddedConcentration of Common Ion (mol/L)Molar Solubility of Ag₂C₄H₄O₆ (mol/L)
None (Pure Water)0s
AgNO₃ (Hypothetical)0.010s'
Na₂C₄H₄O₆ (Hypothetical)0.010s''
User Determined

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and Ksp of this compound.

Preparation of a Saturated Solution of this compound
  • Synthesis of this compound: To a 0.1 M solution of silver nitrate (AgNO₃), slowly add a stoichiometric equivalent of a 0.05 M solution of sodium tartrate (Na₂C₄H₄O₆) with constant stirring. A white precipitate of this compound will form.

  • Washing the Precipitate: Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted ions. Dry the precipitate in a desiccator.

  • Equilibration: Add an excess of the purified solid this compound to a known volume of deionized water in a sealed, temperature-controlled vessel. Stir the solution continuously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection: After equilibration, cease stirring and allow the solid to settle. Carefully filter the supernatant through a fine-pore filter (e.g., 0.22 µm syringe filter) to obtain a clear, saturated solution of this compound.

Determination of Silver Ion Concentration by Potentiometric Titration

This method involves titrating the silver ions in the saturated solution with a standard solution of a halide, typically potassium chloride (KCl) or potassium bromide (KBr).[15][16][17]

  • Apparatus: A potentiometer with a silver indicator electrode and a suitable reference electrode (e.g., silver/silver chloride electrode).

  • Procedure: a. Pipette a known volume of the saturated this compound solution into a beaker. b. Add a suitable electrolyte that does not react with the ions of interest to maintain a constant ionic strength. c. Immerse the electrodes in the solution and record the initial potential. d. Titrate with a standardized solution of KCl (e.g., 0.01 M) from a burette, recording the potential after each addition of the titrant. e. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured potential (E) versus the volume of titrant added. The equivalence point can be determined from the point of maximum slope on the titration curve or by using a Gran plot. The concentration of silver ions in the saturated solution can then be calculated.

Potentiometric_Titration_Workflow Fig. 4: Workflow for Potentiometric Titration start Saturated Ag₂C₄H₄O₆ Solution titration Titrate with standardized KCl solution start->titration measurement Measure potential (E) vs. volume of KCl added titration->measurement plot Plot E vs. Volume measurement->plot endpoint Determine equivalence point plot->endpoint concentration Calculate [Ag⁺] endpoint->concentration end Ksp Calculation concentration->end

References

Disilver Tartrate: A Technical Overview of its Molecular Formula and Inferred Structural Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilver tartrate, a salt of tartaric acid, is a chemical compound with the molecular formula C₄H₄Ag₂O₆.[1] While its precise molecular geometry and crystal structure are not extensively detailed in publicly available crystallographic databases, an understanding of its chemical composition and the known coordination behavior of its constituent ions provides a basis for inferring its structural characteristics. This technical guide synthesizes the available information on this compound, focusing on its chemical formula and probable molecular arrangement, and outlines a general experimental approach for its synthesis.

Chemical Formula and Properties

A summary of the key chemical identifiers and computed properties for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₄Ag₂O₆[1]
Average Mass 363.806 g/mol [1]
Monoisotopic Mass 361.810982 g/mol [1]
Synonyms Silver tartrate, Butanedioic acid, 2,3-dihydroxy-, silver(1+) salt (1:2)[1]

Inferred Molecular Geometry and Coordination

The tartrate dianion, C₄H₄O₆²⁻, is derived from tartaric acid and possesses two carboxylate groups and two hydroxyl groups. This structure provides multiple potential coordination sites for metal ions. In this compound, two silver(I) ions are associated with one tartrate dianion.

Based on the known coordination chemistry of silver(I) and the structures of other metal tartrates, it is anticipated that the silver ions in this compound would coordinate to the oxygen atoms of the carboxylate groups of the tartrate ligand. The coordination environment around each silver ion is likely to involve oxygen atoms from one or more tartrate anions, potentially leading to a polymeric structure in the solid state. The exact coordination number and geometry around the silver centers, as well as the specific bond lengths and angles, would require determination through single-crystal X-ray diffraction analysis, for which detailed public data is not currently available.

Experimental Protocols: Synthesis of this compound

While a specific, detailed protocol for the synthesis of crystalline this compound for single-crystal X-ray diffraction is not readily found in the literature, a general precipitation method can be employed. The following outlines a conceptual experimental workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Prepare aqueous solution of Tartaric Acid (H₂C₄H₄O₆) C Add AgNO₃ solution dropwise to the Tartaric Acid solution with stirring A->C B Prepare aqueous solution of Silver Nitrate (AgNO₃) B->C D Formation of a white precipitate of this compound (Ag₂C₄H₄O₆) C->D E Isolate precipitate by filtration D->E F Wash with deionized water E->F G Dry the solid product F->G H Characterize by techniques such as Powder X-ray Diffraction (PXRD) and Infrared (IR) Spectroscopy G->H

References

Spectroscopic Analysis of Disilver Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of disilver tartrate (Ag₂(C₄H₄O₆)), focusing on infrared (IR) and Raman spectroscopy. Due to the limited availability of direct spectroscopic data for this compound in published literature, this guide synthesizes information from analogous compounds, primarily disilver succinate, and other metal tartrates to present a predictive yet thorough analysis. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmacology who are interested in the characterization and application of silver-based compounds.

Introduction

This compound is a metal organic framework with potential applications in various fields, including as a precursor for silver nanoparticles and as an antimicrobial agent. A thorough understanding of its vibrational properties through infrared and Raman spectroscopy is crucial for quality control, stability assessment, and for elucidating its mechanism of action in biological systems. This guide details the expected spectroscopic signatures of this compound and provides standardized protocols for obtaining such data.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted vibrational modes for this compound based on data from analogous compounds. The primary reference for the infrared spectrum is the reported data for disilver succinate, a structurally similar dicarboxylate complex.[1][2] The Raman predictions are based on the analysis of various metal tartrate salts.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MediumO-H stretching (from hydroxyl groups of tartrate and any lattice water)
~2980 - 2900WeakC-H stretching
~1600StrongAsymmetric COO⁻ stretching
~1400StrongSymmetric COO⁻ stretching
~1110MediumC-O stretching (alcoholic)
~1060MediumC-C stretching
~870MediumC-H bending
~680MediumO-C=O bending
Below 400WeakAg-O stretching

Table 2: Predicted Raman Scattering Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980 - 2900WeakC-H stretching
~1400StrongSymmetric COO⁻ stretching
~1110MediumC-O stretching (alcoholic)
~1060StrongC-C stretching
~870MediumC-H bending
Below 400MediumAg-O stretching and lattice modes

Experimental Protocols

The following sections describe the standard procedures for obtaining high-quality IR and Raman spectra of solid this compound samples.

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy is a suitable technique for analyzing solid powder samples of this compound.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

  • Sample Preparation: A small amount of the finely ground this compound powder is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and pressure is applied using the instrument's clamp to ensure good contact.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Raman Spectroscopy

Methodology: Dispersive Raman spectroscopy is employed for the analysis of solid this compound.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample visualization and laser focusing, and a sensitive detector (e.g., a CCD camera).

  • Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a shallow well of a sample holder.

  • Data Acquisition:

    • The sample is placed under the microscope objective.

    • The laser is focused onto the sample. Laser power and exposure time should be optimized to obtain a good signal without causing sample degradation or fluorescence.

    • The Raman scattering is collected and dispersed by a grating onto the detector.

    • The spectrum is typically recorded over a Raman shift range of 200-3500 cm⁻¹.

  • Data Processing: The raw spectrum is corrected for baseline fluorescence and cosmic rays. The final spectrum displays the intensity of the scattered light as a function of the Raman shift (cm⁻¹).

Interpretation of Vibrational Modes

The vibrational spectra of this compound are dominated by the modes of the tartrate ligand. Key features to note are:

  • Carboxylate Stretching: The most prominent bands in the IR spectrum are the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻). The large separation between these two bands is indicative of a bidentate coordination of the carboxylate groups to the silver ions. In the Raman spectrum, the symmetric stretch is typically more intense.

  • Hydroxyl Group: The broad band around 3400 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibrations from the hydroxyl groups of the tartrate moiety.

  • C-C and C-O Stretching: The region between 1200 and 1000 cm⁻¹ contains contributions from C-C and C-O stretching vibrations of the tartrate backbone.

  • Metal-Oxygen Stretching: The low-frequency region (below 400 cm⁻¹) in both IR and Raman spectra is where the Ag-O stretching vibrations are expected. These modes provide direct information about the coordination environment of the silver ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis, characterization, and analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of This compound FTIR FT-IR Spectroscopy Synthesis->FTIR Solid Sample Raman Raman Spectroscopy Synthesis->Raman Powder Sample IR_Data IR Spectral Data (Wavenumber, Intensity) FTIR->IR_Data Raman_Data Raman Spectral Data (Raman Shift, Intensity) Raman->Raman_Data Interpretation Interpretation of Vibrational Modes IR_Data->Interpretation Raman_Data->Interpretation Structure Structural Elucidation Interpretation->Structure

Experimental workflow for this compound analysis.

Conclusion

This technical guide provides a foundational understanding of the expected IR and Raman spectroscopic data for this compound, along with detailed experimental protocols. While direct experimental data for this specific compound remains scarce, the predictive analysis based on structurally similar molecules offers valuable insights for researchers. The provided methodologies and workflow are intended to aid in the systematic characterization of this compound and other related metal-organic compounds, thereby supporting their development for various scientific and industrial applications.

References

An In-depth Technical Guide to the Discovery and History of Silver Tartrate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of silver tartrate compounds. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the applications and characteristics of these silver-based coordination polymers. This document consolidates historical context with modern analytical data, presenting quantitative information in structured tables and detailing experimental protocols for synthesis and characterization. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Silver tartrate, a coordination polymer formed between silver ions and tartrate anions, represents a fascinating subject within the realm of inorganic chemistry and materials science. While not as widely studied as some other silver salts, its unique properties and historical significance warrant a detailed examination. Tartaric acid, a naturally occurring dicarboxylic acid, can exist in several stereoisomeric forms, leading to the potential for various silver tartrate compounds with distinct crystal structures and properties. Historically, the reactions of tartaric acid and its salts have played a crucial role in the development of stereochemistry. This guide will delve into the historical context of the discovery of silver tartrate, its synthesis, and its characterization using modern analytical techniques.

Historical Perspective

While the precise moment of the first synthesis of silver tartrate is not prominently documented in easily accessible historical records, its discovery is intrinsically linked to the broader history of tartaric acid and silver chemistry. Tartaric acid itself has been known for centuries, primarily as a byproduct of winemaking. The Swedish chemist Carl Wilhelm Scheele first isolated it in 1769.

The reaction between a silver salt, typically silver nitrate (B79036), and a tartrate salt to form a sparingly soluble white precipitate is a classic qualitative analysis reaction. It is plausible that early chemists in the 18th and 19th centuries, working on the characterization of tartrates and the analytical reactions of silver, would have observed the formation of silver tartrate. However, specific attribution to a single discoverer remains elusive in the currently available literature.

The interest in metal tartrates grew significantly in the 19th century with the pioneering work of Louis Pasteur on the stereochemistry of tartaric acid. While his most famous experiments involved sodium ammonium (B1175870) tartrate, the broader investigation of tartrate salts with various metals was a subject of scientific inquiry during this period.

There is no direct evidence found in the reviewed literature to link the Swedish chemist Carl Axel Fredrik Bergstrand to the discovery or significant early research on silver tartrate compounds. His contributions to chemistry appear to lie in other areas.

Physicochemical Properties of Silver Tartrate

Silver tartrate is a white, crystalline solid that is sparingly soluble in water. Its properties can vary depending on the specific stereoisomer of tartaric acid used in its preparation and the resulting crystal structure. The most common form is derived from L-(+)-tartaric acid.

Quantitative Data

A summary of the key quantitative data for silver tartrate is presented in the tables below.

Table 1: General Properties of Silver Tartrate

PropertyValueSource
Chemical Formula Ag₂C₄H₄O₆[1][2]
Molecular Weight 363.81 g/mol [1][2]
Appearance White crystalline powder[3]

Table 2: Computed Physicochemical Properties of Silver Tartrate

PropertyValueSource
Exact Mass 361.811 g/mol [4]
Topological Polar Surface Area 121 Ų[4]
Heavy Atom Count 12[4]
Formal Charge 0[4]
Complexity 18.8[4]
Isotope Atom Count 0[4]
Defined Atom Stereocenter Count 0[4]
Undefined Atom Stereocenter Count 2[4]
Defined Bond Stereocenter Count 0[4]
Undefined Bond Stereocenter Count 0[4]
Covalently-Bonded Unit Count 3[4]
Compound Is Canonicalized Yes[4]

Table 3: Crystallographic Data for Silver Nanoparticles (for reference)

While specific crystallographic data for bulk silver tartrate is not available in the provided search results, data for silver nanoparticles, which can be synthesized using tartrate, is presented for context.

ParameterValueSource
Crystal System Face-Centered Cubic (FCC)[2][5]
JCPDS File No. 04-0783[2][5]
Lattice Parameter (a) 4.086 Å[6]

Note: The JCPDS (now ICDD) file number specifically for silver tartrate could not be identified in the conducted searches.

Experimental Protocols

Synthesis of Silver Tartrate

A standard laboratory preparation of silver tartrate involves the precipitation reaction between a soluble silver salt (e.g., silver nitrate) and a solution of a tartrate salt (e.g., sodium tartrate or Rochelle salt).

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium tartrate (Na₂C₄H₄O₆) or Rochelle salt (KNaC₄H₄O₆·4H₂O)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare a dilute aqueous solution of silver nitrate (e.g., 0.1 M).

  • Prepare a separate aqueous solution of sodium tartrate or Rochelle salt of a similar concentration.

  • Slowly add the silver nitrate solution to the tartrate solution with constant stirring.

  • A white precipitate of silver tartrate will form immediately.[3]

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it several times with deionized water to remove any unreacted ions.

  • Dry the collected silver tartrate in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.

Characterization Methods

XRD is a fundamental technique for determining the crystal structure of a material.

Protocol:

  • A powdered sample of the synthesized silver tartrate is finely ground and mounted on a sample holder.

  • The sample is placed in an X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ).

  • The resulting diffraction pattern (a plot of intensity vs. 2θ) provides information about the crystal lattice parameters and phase purity of the material.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • A small amount of the dried silver tartrate powder is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • The positions and intensities of the absorption bands are used to identify the characteristic vibrational modes of the tartrate ligand and to confirm the coordination to the silver ions. Expected characteristic peaks would include those for O-H, C-H, C=O (carboxylate), and C-O stretching vibrations.

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular vibrations of a sample.

Protocol:

  • A small amount of the silver tartrate sample is placed on a microscope slide or in a suitable container.

  • A laser beam is focused on the sample.

  • The scattered light is collected and analyzed by a Raman spectrometer.

  • The resulting Raman spectrum shows shifts in wavelength corresponding to the vibrational modes of the sample. For silver tartrate, characteristic peaks would be expected for the carboxylate groups and the carbon backbone of the tartrate molecule.

Signaling Pathways and Experimental Workflows

As silver tartrate is a simple inorganic coordination compound, it is not typically associated with biological signaling pathways in the same way that a drug molecule might be. Its biological effects, if any, would likely be attributed to the antimicrobial properties of the silver ions that may be released from the compound.

The logical workflow for the discovery and characterization of a compound like silver tartrate can be visualized as follows:

Discovery_and_Characterization_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase Initial Observation Initial Observation Isolation and Purification Isolation and Purification Initial Observation->Isolation and Purification Elemental Analysis Elemental Analysis Isolation and Purification->Elemental Analysis Determine Composition Structural Analysis (XRD) Structural Analysis (XRD) Elemental Analysis->Structural Analysis (XRD) Confirm Crystal Structure Spectroscopic Analysis (FTIR, Raman) Spectroscopic Analysis (FTIR, Raman) Structural Analysis (XRD)->Spectroscopic Analysis (FTIR, Raman) Identify Functional Groups Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Spectroscopic Analysis (FTIR, Raman)->Thermal Analysis (TGA/DSC) Assess Thermal Stability Solubility Studies Solubility Studies Thermal Analysis (TGA/DSC)->Solubility Studies Determine Solubility

Figure 1: A logical workflow for the discovery and characterization of a chemical compound.

The experimental workflow for the synthesis and subsequent characterization of silver tartrate can be depicted as follows:

Synthesis_Workflow Start Start Prepare AgNO3 Solution Prepare AgNO3 Solution Start->Prepare AgNO3 Solution Prepare Tartrate Solution Prepare Tartrate Solution Start->Prepare Tartrate Solution Mix Solutions Mix Solutions Prepare AgNO3 Solution->Mix Solutions Prepare Tartrate Solution->Mix Solutions Precipitation Precipitation Mix Solutions->Precipitation Filter and Wash Filter and Wash Precipitation->Filter and Wash Dry Product Dry Product Filter and Wash->Dry Product Characterize (XRD, FTIR, etc.) Characterize (XRD, FTIR, etc.) Dry Product->Characterize (XRD, FTIR, etc.) End End Characterize (XRD, FTIR, etc.)->End

Figure 2: An experimental workflow for the synthesis and characterization of silver tartrate.

Conclusion

Silver tartrate is a compound with historical roots in the development of classical chemistry. While detailed historical accounts of its initial discovery are scarce, its synthesis and properties are well-established within the principles of inorganic and analytical chemistry. This guide has provided a consolidated overview of the known physicochemical properties of silver tartrate, along with standardized protocols for its synthesis and characterization. The provided diagrams illustrate the logical progression of discovery and the practical workflow for laboratory preparation. For researchers and professionals in drug development, this document serves as a starting point for understanding this silver coordination polymer, which may have potential applications leveraging the antimicrobial properties of silver in a controlled-release formulation. Further research is warranted to fully elucidate its crystal structure, solubility, and potential biological activities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Silver Nanoparticles Using Disilver Tartrate as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of silver nanoparticles (AgNPs) utilizing disilver tartrate as a precursor. Two primary methodologies are presented: a solution-phase reduction and a solid-state thermal decomposition. These protocols are designed to be adaptable for research and development purposes, particularly in the context of creating AgNPs for drug delivery applications.

Introduction

Silver nanoparticles are of significant interest in the biomedical field due to their unique physicochemical and biological properties, including their antimicrobial and anticancer activities.[1] The choice of precursor and synthesis method plays a crucial role in determining the size, shape, stability, and ultimately, the biological efficacy of the resulting nanoparticles.

This compound (Ag₂C₄H₄O₆) is a promising precursor for AgNP synthesis. The tartrate moiety can act as both a reducing agent and a capping agent, potentially offering a "green" and straightforward synthesis route. The thermal decomposition of silver carboxylates is another established method for producing metallic nanoparticles.[2]

These notes provide two distinct protocols for synthesizing AgNPs from this compound, along with representative characterization data and visualizations of relevant biological pathways for their application in drug delivery.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis via Tartrate Reduction

This protocol is adapted from methods using tartrate as a reducing agent for a silver salt. Here, we propose the direct use of a this compound solution, where the tartrate ion facilitates the reduction of silver ions to metallic silver nanoparticles.

Materials:

  • This compound (Ag₂C₄H₄O₆)

  • Deionized water

  • Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M, for pH adjustment)

  • Hydrochloric acid (HCl) solution (0.1 M, for pH adjustment)

  • Glassware: Erlenmeyer flask, beakers, magnetic stirrer, and stir bar

  • Heating mantle or hot plate

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.01 M aqueous solution of this compound in deionized water. Note: The solubility of this compound in water is low; gentle heating and stirring may be required to achieve the desired concentration.

    • (Optional) For enhanced stability, add PVP to the this compound solution to a final concentration of 1% (w/v).

  • pH Adjustment:

    • Adjust the pH of the precursor solution to a desired value (e.g., pH 8-10) using the 0.1 M NaOH solution. The pH can influence the reaction kinetics and the final nanoparticle characteristics.

  • Reduction Reaction:

    • Heat the solution to 80-100°C with continuous stirring.

    • Maintain the temperature and stirring for 1-2 hours. A color change from colorless to yellowish-brown and then to a darker colloidal suspension indicates the formation of silver nanoparticles.

  • Purification:

    • Cool the solution to room temperature.

    • Centrifuge the nanoparticle suspension at 10,000 rpm for 30 minutes to pellet the AgNPs.

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the centrifugation and resuspension steps three times to remove any unreacted precursors or byproducts.

  • Storage:

    • Store the purified AgNPs in deionized water at 4°C in a dark container to prevent aggregation and degradation.

Protocol 2: Solid-State Thermal Decomposition

This protocol is based on the thermal decomposition of silver carboxylate salts, such as silver oxalate.[2] It is a solvent-free method that can produce highly pure, crystalline silver nanoparticles.

Materials:

  • This compound (Ag₂C₄H₄O₆) powder

  • Inert, high-boiling-point solvent (e.g., oleylamine (B85491) or trioctylphosphine (B1581425) oxide - TOPO) (optional, for high-temperature solution-phase decomposition)

  • Tube furnace with temperature control

  • Ceramic boat

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation:

    • Place a known amount of this compound powder into a ceramic boat.

  • Thermal Decomposition:

    • Place the ceramic boat in the center of the tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen.

    • Heat the furnace to a temperature in the range of 150-250°C. The optimal decomposition temperature should be determined experimentally, as it is a critical parameter for controlling nanoparticle size.

    • Hold the temperature for 1-2 hours to ensure complete decomposition of the precursor. The white or off-white this compound powder will turn into a grayish or dark-colored powder, indicating the formation of metallic silver.

  • Cooling and Collection:

    • Allow the furnace to cool down to room temperature under the inert atmosphere.

    • Carefully collect the resulting silver nanoparticle powder from the ceramic boat.

  • Dispersion (Optional):

    • The synthesized AgNP powder can be dispersed in a suitable solvent (e.g., ethanol, isopropanol, or water with a surfactant) using sonication for further characterization or application.

Data Presentation

The following tables summarize representative quantitative data for silver nanoparticles synthesized by methods analogous to those described above.

Table 1: Physicochemical Properties of Silver Nanoparticles Synthesized via Tartrate Reduction

ParameterValueReference
Morphology Spherical[3]
Average Particle Size (DLS) 108.8 nm[3]
Crystallite Size (XRD) ~20-25 nm[3]
Zeta Potential -24 to -33 mV[4]
Surface Plasmon Resonance (SPR) Peak 420-440 nm[4]

Table 2: Physicochemical Properties of Silver Nanoparticles Synthesized via Thermal Decomposition of Silver Carboxylates

ParameterValueReference
Morphology Spherical, Crystalline[2]
Average Particle Size (TEM) < 10 nm[2]
Crystallite Size (XRD) 3-5 nm[5]
Decomposition Temperature Range 150-250 °C[6]
Surface Plasmon Resonance (SPR) Peak 409–427 nm[7]

Visualizations

Experimental Workflow

G Experimental Workflow for AgNP Synthesis cluster_0 Protocol 1: Solution-Phase Synthesis cluster_1 Protocol 2: Solid-State Thermal Decomposition a1 Prepare Disilver Tartrate Solution a2 Adjust pH (8-10) a1->a2 a3 Heat and Stir (80-100°C, 1-2h) a2->a3 a4 Purify via Centrifugation a3->a4 a5 Store Colloidal AgNPs a4->a5 b1 Place this compound Powder in Furnace b2 Purge with Inert Gas b1->b2 b3 Heat to 150-250°C (1-2h) b2->b3 b4 Cool to Room Temperature b3->b4 b5 Collect AgNP Powder b4->b5

Caption: Workflow for solution-phase and solid-state synthesis of AgNPs.

Cellular Uptake Pathways of Silver Nanoparticles

Silver nanoparticles can enter mammalian cells through various endocytic pathways.[[“]] The specific route is influenced by the nanoparticle's size, shape, and surface coating.[[“]]

G Cellular Uptake of Silver Nanoparticles cluster_0 Endocytic Pathways AgNPs Silver Nanoparticles (AgNPs) Clathrin Clathrin-mediated Endocytosis AgNPs->Clathrin Uptake Caveolin Caveolin-mediated Endocytosis AgNPs->Caveolin Uptake Macropinocytosis Macropinocytosis AgNPs->Macropinocytosis Uptake Cell Cell Membrane Endosome Endosome Clathrin->Endosome Caveolin->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome IonRelease Ag+ Ion Release (Trojan Horse Effect) Lysosome->IonRelease Cytoplasm Cytoplasm IonRelease->Cytoplasm

Caption: Major cellular uptake pathways for silver nanoparticles.

Signaling Pathway for AgNP-Induced Cytotoxicity in Drug Delivery

Once inside the cell, silver nanoparticles, or the silver ions they release, can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent cellular damage. This is a key aspect of their application in anticancer drug delivery.[9]

G AgNP-Induced Cytotoxicity Signaling AgNPs Intracellular AgNPs / Ag+ ROS Reactive Oxygen Species (ROS) Generation AgNPs->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria DNA DNA Damage ROS->DNA Protein Protein Inactivation ROS->Protein Apoptosis Apoptosis Mitochondria->Apoptosis DNA->Apoptosis Protein->Apoptosis

Caption: Signaling cascade of AgNP-induced cytotoxicity.

References

Application Notes and Protocols: The Role of Disilver Tartrate in the Preparation of Tollens' Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tollens' reagent is a mild oxidizing agent, renowned for its application in the qualitative analysis of aldehydes and for the silvering of glass. The active species, the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is traditionally prepared from silver nitrate (B79036). This document explores the potential use of disilver tartrate as an alternative silver source for the preparation of Tollens' reagent. It is important to note that the use of this compound for this purpose is not a standard or widely documented method . These notes provide the standard protocol for comparison, a theoretical protocol for the use of this compound, and a discussion of the potential chemical interactions.

Standard Tollens' Reagent Preparation

The conventional and well-established method for preparing Tollens' reagent involves the reaction of silver nitrate with an alkali and subsequent dissolution of the resulting silver oxide in aqueous ammonia (B1221849).

Experimental Protocol: Standard Method

Materials:

  • Silver nitrate (AgNO₃) solution, 0.1 M

  • Sodium hydroxide (B78521) (NaOH) solution, 2 M

  • Aqueous ammonia (NH₄OH), 2 M

  • Test tubes

  • Pipettes

Procedure:

  • Into a clean test tube, add 5 mL of 0.1 M silver nitrate solution.

  • Add 2 drops of 2 M sodium hydroxide solution to the test tube. A brown precipitate of silver(I) oxide (Ag₂O) will form.

  • Shake the solution gently.

  • Add 2 M aqueous ammonia dropwise while shaking, until the brown precipitate just redissolves to form a clear, colorless solution. This resulting solution is Tollens' reagent.

Safety Precautions:

  • Tollens' reagent should be freshly prepared in small quantities and should never be stored.[1] Upon standing, it can form the highly explosive silver nitride.

  • After use, the reagent and any reaction mixtures should be immediately acidified with dilute acid and disposed of according to institutional protocols.[1][2]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Silver nitrate can cause staining of the skin and clothing.

Quantitative Data for Standard Preparation
ParameterValueReference
Concentration of Silver Nitrate0.1 M[3]
Concentration of Sodium Hydroxide0.4 M - 2 M[1][3]
Concentration of Aqueous Ammonia1 M - 2 M[1][3]
Approximate volume of AmmoniaAdded dropwise until precipitate dissolves[1][4]

This compound in Tollens' Reagent Preparation: A Theoretical Approach

Hypothetical Experimental Protocol

Materials:

  • This compound (Ag₂C₄H₄O₆)

  • Aqueous ammonia (NH₄OH), concentrated and dilute solutions

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinders

Procedure:

  • Weigh a precise amount of this compound and transfer it to a beaker.

  • Add a small amount of distilled water to form a slurry.

  • While stirring, add concentrated aqueous ammonia dropwise.

  • Continue adding ammonia until the solid this compound completely dissolves, indicating the formation of the soluble diamminesilver(I) complex.

  • The resulting clear solution would theoretically contain the active species of Tollens' reagent.

Note: This is a theoretical protocol and would require optimization and validation. The stability and efficacy of the resulting reagent are unknown.

Chemical Reactions and Signaling Pathways

The formation of the active component of Tollens' reagent, the diamminesilver(I) complex, is central to its function.

Diagram: Formation of Tollens' Reagent (Standard Method)

Tollens_Formation AgNO3 Silver Nitrate (AgNO₃) Ag2O Silver(I) Oxide (Ag₂O) (Brown Precipitate) AgNO3->Ag2O + NaOH NaOH Sodium Hydroxide (NaOH) Tollens Tollens' Reagent [Ag(NH₃)₂]⁺ Ag2O->Tollens + NH₄OH (dissolves) NH4OH Aqueous Ammonia (NH₄OH)

Caption: Formation of Tollens' Reagent.

Diagram: The Tollens' Test Reaction

Tollens_Test Aldehyde Aldehyde (R-CHO) Carboxylate Carboxylate Ion (R-COO⁻) Aldehyde->Carboxylate Oxidation Tollens Tollens' Reagent [Ag(NH₃)₂]⁺ SilverMirror Silver Mirror (Ag) Tollens->SilverMirror Reduction

Caption: The Tollens' Test Reaction.

Discussion and Application Notes

The primary application of Tollens' reagent is in qualitative organic analysis to distinguish aldehydes from ketones.[2][5] Aldehydes are readily oxidized by the diamminesilver(I) complex to form a carboxylate ion, while the silver(I) ions are reduced to elemental silver, which deposits as a characteristic "silver mirror" on the inner surface of the reaction vessel.[2][5] Most ketones do not react, with the exception of α-hydroxy ketones which can tautomerize to aldehydes.[5]

The potential use of this compound as a starting material for Tollens' reagent presents a chemical challenge. Tartaric acid and its salts are known to give a positive Tollens' test, meaning they are oxidized by the reagent. This suggests that a Tollens' reagent prepared from this compound would likely have a very short shelf-life due to the auto-oxidation-reduction reaction between the silver complex and the tartrate counter-ion. This inherent instability is a probable reason why this method is not commonly employed or documented.

For researchers in drug development, the Tollens' test can be a useful preliminary screen for the presence of aldehyde functional groups in novel compounds or for detecting reducing sugars. The standard preparation method is reliable and well-characterized for these purposes. Any investigation into alternative formulations, such as one using this compound, should be approached with caution and would require significant experimental validation to prove its utility and stability.

Conclusion

While the concept of using this compound for the preparation of Tollens' reagent is chemically plausible, it is not a standard or recommended procedure. The well-established method using silver nitrate provides a stable and reliable reagent for analytical and synthetic purposes. The information provided herein on the standard protocol offers a robust starting point for researchers. The theoretical protocol using this compound is presented for informational and investigational purposes only and should be treated as such. Further research would be necessary to determine the feasibility and characteristics of a Tollens' reagent prepared in this manner.

References

Application Notes and Protocols: Disilver Tartrate as a Potential Catalyst in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general reactivity of silver(I) carboxylates and silver complexes with chiral ligands. Direct literature precedent for the use of pre-formed disilver tartrate as a catalyst in the described reactions is limited. These protocols are provided as a guide for potential applications and should be adapted and optimized for specific research needs.

Introduction to this compound and its Potential Catalytic Activity

This compound is the silver(I) salt of tartaric acid. While tartaric acid and its esters are widely used as chiral ligands and synthons in asymmetric synthesis, the application of this compound as a standalone catalyst is not extensively documented in scientific literature.[1][2] However, based on the well-established catalytic activity of other silver(I) salts and silver carboxylates, this compound holds potential as a catalyst in various organic transformations.[3][4] Silver(I) catalysts are known to be effective in cycloaddition reactions, asymmetric synthesis, coupling reactions, and the synthesis of heterocyclic compounds.[3] The tartrate moiety, being chiral, could potentially induce enantioselectivity in these reactions.

This document outlines potential applications of this compound as a catalyst, along with detailed, representative experimental protocols adapted from similar silver-catalyzed reactions.

Preparation of this compound

A common method for the preparation of silver salts of carboxylic acids involves the reaction of a soluble silver salt (like silver nitrate) with the corresponding carboxylic acid or its alkali metal salt.

Protocol 2.1: Synthesis of this compound

Materials:

Procedure:

  • Dissolve a specific molar amount of L-(+)-tartaric acid in deionized water.

  • In a separate flask, dissolve two molar equivalents of sodium hydroxide in deionized water to form a solution of sodium tartrate.

  • Slowly add the sodium tartrate solution to a solution of two molar equivalents of silver nitrate in deionized water with constant stirring.

  • A white precipitate of this compound will form.

  • Protect the suspension from light to prevent the photoreduction of silver ions.

  • Filter the precipitate, wash with deionized water, and then with ethanol.

  • Dry the resulting white solid under vacuum in the dark.

Potential Catalytic Applications of this compound

Based on the known reactivity of silver catalysts, this compound could potentially be applied in the following areas:

  • Asymmetric Aldol (B89426) Reactions: The chiral tartrate backbone could serve as a chiral ligand to induce enantioselectivity in aldol reactions.

  • Synthesis of Heterocycles: Silver catalysts are known to mediate the synthesis of various heterocyclic compounds.[5]

  • Oxidation Reactions: Silver(I) salts can act as catalysts for the oxidation of aldehydes to carboxylic acids.[6]

  • Decarboxylation Reactions: Silver catalysts can facilitate decarboxylative transformations of carboxylic acids.[7]

Application Note 1: Potential Use of this compound in Asymmetric Aldol Reactions

The chiral environment provided by the tartrate ligand in this compound could be exploited for enantioselective carbon-carbon bond formation, such as in the aldol reaction.

Hypothesized Reaction Scheme:

reagents Aldehyde + Ketone product Chiral Aldol Product reagents->product Asymmetric Aldol Reaction catalyst This compound (Hypothesized Catalyst) catalyst->product

Caption: Hypothesized asymmetric aldol reaction catalyzed by this compound.

Experimental Protocol 1.1: Representative Protocol for a Silver-Catalyzed Asymmetric Aldol Reaction

(This protocol is adapted from general procedures for silver-catalyzed asymmetric aldol reactions and should be optimized for this compound.)

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetone)

  • This compound (as the catalyst)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 5 mol%).

  • Add the anhydrous solvent (e.g., 5 mL).

  • Add the aldehyde (1.0 mmol) and the ketone (1.2 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to 0 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Table 1: Representative Data for a Silver-Catalyzed Asymmetric Aldol Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
15THF25247560
210CH₂Cl₂0488275
35Toluene25246855

(Data are hypothetical and for illustrative purposes only)

Application Note 2: Potential Application in the Synthesis of Nitrogen-Containing Heterocycles

Silver catalysts have been shown to be effective in the synthesis of nitrogen-containing heterocycles.[8] this compound could potentially catalyze such transformations.

Hypothesized Reaction Workflow:

start Start: Prepare Reaction Mixture reactants Add Substrates and this compound start->reactants reaction Heat Reaction Mixture reactants->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolate Heterocyclic Product purification->product Ag_I Ag(I)-Tartrate Ag_H Ag(I)-Hydride Ag_I->Ag_H + RCHO Ag_OOH Ag(I)-Hydroperoxyl Ag_H->Ag_OOH + O₂ Ag_OOH->Ag_I + RCHO, -RCOOH, -H₂O Aldehyde RCHO Carboxylic_Acid RCOOH O2 O₂ H2O H₂O

References

Application Notes and Protocols: Synthesis of Silver Nanowires via a Tartrate-Mediated Route

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver nanowires (AgNWs) are one-dimensional nanostructures that have garnered significant attention across various scientific disciplines, including biomedical applications and drug delivery systems, owing to their unique electrical, optical, and antimicrobial properties. The synthesis of AgNWs with controlled dimensions is crucial for their application-specific performance. This document provides a detailed protocol for the synthesis of silver nanowires using a tartrate-mediated aqueous method. While the direct use of disilver tartrate as a single precursor is not widely documented, this protocol is based on the well-established tartrate-reduced synthesis, where a silver salt is reduced by a tartrate compound. This adapted protocol provides a foundational method for producing AgNWs, which can be further optimized for specific research and development needs.

Experimental Protocols

Materials and Equipment
  • Silver nitrate (B79036) (AgNO₃)

  • Potassium tartrate (K₂C₄H₄O₆) or Tartaric Acid (C₄H₆O₆)

  • Polyvinylpyrrolidone (PVP), MW ≈ 55,000

  • Deionized (DI) water

  • Ethanol (B145695)

  • Acetone (B3395972)

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Temperature controller

  • Centrifuge

  • Sonicator

Synthesis Procedure: Tartrate-Reduced Method

This protocol details a common method for synthesizing silver nanowires where tartrate acts as a reducing agent for silver nitrate in the presence of a capping agent, PVP.

  • Preparation of Reaction Solution:

    • In a 250 mL three-neck round-bottom flask, dissolve 0.8 g of PVP in 100 mL of DI water with vigorous stirring until the PVP is completely dissolved.

    • To this solution, add 0.2 g of potassium tartrate and continue stirring to ensure a homogenous mixture.

  • Initiation of Reaction:

    • Heat the solution to 90°C under constant stirring.

    • Once the temperature has stabilized, rapidly inject a 10 mL aqueous solution of silver nitrate (0.2 M) into the flask.

    • The color of the solution will gradually change, indicating the formation of silver nanoparticles and subsequently nanowires.

  • Nanowire Growth:

    • Maintain the reaction temperature at 90°C for 2-4 hours to allow for the growth of nanowires. The reaction time can be varied to control the aspect ratio of the nanowires.

  • Purification of Silver Nanowires:

    • After the reaction is complete, cool the solution to room temperature.

    • Transfer the solution to centrifuge tubes and centrifuge at 4000 rpm for 20 minutes to pellet the silver nanowires and nanoparticles.

    • Discard the supernatant and re-disperse the pellet in 50 mL of DI water with the aid of sonication.

    • Repeat the centrifugation and washing steps three times with DI water, followed by two washes with ethanol and a final wash with acetone to remove residual PVP and other impurities.

    • After the final wash, re-disperse the purified silver nanowires in a suitable solvent, such as ethanol or isopropanol, for storage and further use.

Data Presentation

The following table summarizes typical quantitative data obtained from the tartrate-reduced synthesis of silver nanowires. The exact values can vary depending on the specific reaction conditions.

ParameterValueCharacterization Method
Average Nanowire Diameter50 - 100 nmSEM, TEM
Average Nanowire Length10 - 50 µmSEM, TEM
Aspect Ratio100 - 1000Calculated from SEM/TEM
YieldVariableGravimetric analysis
Surface Plasmon Resonance~380 nm (transverse)UV-Vis Spectroscopy
Crystal StructureFace-centered cubic (fcc)XRD, SAED

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the tartrate-mediated synthesis of silver nanowires.

experimental_workflow prep Preparation of PVP and Tartrate Solution heat Heating to 90°C prep->heat inject Injection of AgNO3 Solution heat->inject growth Nanowire Growth (2-4 hours) inject->growth cool Cooling to Room Temperature growth->cool centrifuge Centrifugation cool->centrifuge wash Washing with DI Water, Ethanol, Acetone centrifuge->wash disperse Dispersion in Solvent wash->disperse product Purified Silver Nanowires disperse->product

Caption: Workflow for the synthesis and purification of silver nanowires.

Proposed Signaling Pathway: Nanowire Formation

The formation of silver nanowires in a tartrate-reduced synthesis is believed to follow a seed-mediated growth mechanism.

signaling_pathway ag_ion Ag+ Ions reduction Reduction ag_ion->reduction tartrate Tartrate (Reducing Agent) tartrate->reduction ag_atoms Ag Atoms reduction->ag_atoms nucleation Nucleation ag_atoms->nucleation seeds Silver Nanoparticle Seeds nucleation->seeds anisotropic_growth Anisotropic Growth seeds->anisotropic_growth pvp PVP (Capping Agent) pvp->anisotropic_growth  Preferential binding  to {100} facets nanowires Silver Nanowires anisotropic_growth->nanowires

Caption: Proposed mechanism for silver nanowire formation.

Application Notes and Protocols: The Role of Tartrate in Electrochemical Applications of Silver

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: While disilver tartrate as a discrete compound has limited direct electrochemical applications reported in scientific literature, the tartrate ion plays a significant role in the electrochemical deposition of silver and in the synthesis of electrochemically active silver nanoparticles. These nanoparticles are subsequently utilized in a variety of electrochemical sensing applications. This document provides an overview of these applications, supported by experimental data and detailed protocols.

Part 1: Tartrate in the Electrodeposition of Silver

Tartaric acid and its salts are utilized in silver electroplating baths to influence the morphology, coherence, and surface finish of the deposited silver layer. Tartrate acts as a complexing agent, modifying the electrochemical behavior of silver ions at the electrode surface.

Application Notes:

The addition of L-tartaric acid to a silver nitrate (B79036) electrodeposition bath has been shown to shift polarization curves towards more negative potentials by approximately 50 mV, without altering the rate-determining step of the reaction.[1][2] The primary role of tartrate is to adsorb onto the cathode surface, which inhibits the reduction of silver ions and influences the grain structure of the deposit.[1] The morphology of the silver deposit is highly dependent on the relative concentrations of silver ions and tartaric acid.[1]

  • Activation Control: At high silver nitrate concentrations (above 70 mM), the process is under activation control, leading to the formation of rough and coherent silver deposits.[1][2]

  • Diffusion Control: In more dilute solutions, where the process is under mixed or diffusion control, the presence of tartrate promotes the formation of dendritic or spongy silver structures.[1][2]

The key species responsible for modifying the deposit is believed to be a neutral associate, Ag(HA), formed between the silver ion (Ag+) and the tartrate monoanion (HA–).[1] The concentration of this species can be controlled by adjusting the pH and the concentrations of silver nitrate and tartaric acid in the bath.

Quantitative Data: Electrodeposition Parameters
ParameterElectrolyte CompositionObservationsReference
Polarization Shift AgNO3 solutions with L-tartaric acidApprox. 50 mV shift to more electronegative potentials[1][2]
Deposit Morphology (Activation Control) >70 mM AgNO3, 15 mM Tartaric AcidRough and coherent deposits[1][2]
Deposit Morphology (Diffusion Control) <70 mM AgNO3, 15 mM Tartaric AcidDendritic and spongy deposits[1][2]
Complexing Agent Concentration 10-38 g/L Tartaric Acid in a chemical silver plating solutionImproves the stability of the plating liquid
Experimental Protocol: Tartrate-Assisted Silver Electrodeposition

This protocol describes the galvanostatic deposition of silver from a nitrate-tartrate bath.

1. Materials and Equipment:

  • Silver nitrate (AgNO₃)

  • L-(+)-tartaric acid

  • Deionized water

  • Silver sheet (for anode and cathode substrate)

  • Cylindrical electrochemical cell (300 cm³)

  • DC power supply (galvanostat)

  • Reference electrode (e.g., Ag/AgCl)

  • Voltmeter

  • Scanning Electron Microscope (SEM) for morphological analysis

2. Electrolyte Preparation:

  • Prepare a 300 cm³ aqueous solution containing silver nitrate at a concentration between 0.07 M and 1.07 M.

  • Add L-(+)-tartaric acid to the solution to a final concentration of 15 mM.

  • Adjust the pH of the solution to 2 using nitric acid, if necessary.

3. Electrochemical Setup:

  • Place the silver cathode and anode in the electrochemical cell, ensuring they are parallel and separated by a distance of 6 cm.

  • Connect the electrodes to the DC power supply.

  • Place the reference electrode in close proximity to the cathode to monitor its potential.

4. Electrodeposition Procedure:

  • Conduct the electrodeposition at room temperature in an unstirred electrolyte.

  • Apply a constant current density. The ratio of current density to silver ion concentration (i/c) should be in the range of 5–20 A· dm/mol .

  • Continue the deposition for a set duration, for example, 10 minutes.

  • After deposition, carefully remove the cathode, rinse it with deionized water, and dry it.

5. Characterization:

  • Observe the morphology of the silver deposit using a Scanning Electron Microscope (SEM).

Visualization: Workflow for Tartrate-Assisted Silver Electrodeposition

G cluster_prep Electrolyte Preparation cluster_setup Electrochemical Cell Setup cluster_dep Electrodeposition cluster_char Post-Processing & Characterization prep1 Dissolve AgNO3 in Deionized Water prep2 Add L-Tartaric Acid prep1->prep2 prep3 Adjust pH to 2 prep2->prep3 setup2 Add Electrolyte prep3->setup2 setup1 Place Ag Anode and Cathode setup1->setup2 setup3 Position Reference Electrode setup2->setup3 dep1 Apply Constant Current Density setup3->dep1 dep2 Monitor Cathode Potential dep1->dep2 dep3 Run for a Set Duration dep2->dep3 char1 Rinse and Dry Cathode dep3->char1 char2 SEM Analysis of Deposit Morphology char1->char2

Caption: Workflow for Tartrate-Assisted Silver Electrodeposition.

Part 2: Tartrate-Reduced Silver Nanoparticles in Electrochemical Sensing

Tartrate can act as a reducing agent for the synthesis of silver nanoparticles (AgNPs) from a silver salt precursor. These AgNPs possess excellent electrocatalytic properties and a high surface-area-to-volume ratio, making them ideal for modifying electrodes in electrochemical sensors.

Application Notes:

Silver nanoparticles are widely used to enhance the performance of electrochemical sensors due to their high conductivity and catalytic activity.[3] The modification of electrode surfaces with AgNPs can lead to a significant increase in the sensitivity and a lower limit of detection for various analytes.[2][4] While various methods exist for AgNP synthesis, the use of tartrate as a reducing agent offers a straightforward chemical reduction route. The resulting AgNPs can be used to fabricate sensors for a range of molecules, including glucose and nitrates.[1][2][4]

For instance, in non-enzymatic glucose sensing, AgNP-modified electrodes facilitate the direct electro-oxidation of glucose.[1][4] The large surface area and catalytic nature of the nanoparticles enhance the electron transfer rate, leading to a more pronounced and measurable signal.[1][4] Similarly, for nitrate detection, AgNP-modified electrodes can catalyze the reduction of nitrate ions, allowing for their electrochemical quantification.[2]

Quantitative Data: Performance of AgNP-Based Electrochemical Sensors
Sensor ApplicationElectrode ModificationSensitivityLinear RangeLimit of Detection (LOD)Reference
Non-enzymatic Glucose AgNPs on Poly(3-aminobenzoic acid)50.71 µA mM⁻¹ cm⁻²1 to 16 mM0.2 µM[1]
Non-enzymatic Glucose AgNPs on functionalized MWCNTs1057.3 μA mM⁻¹1.3 to 1000 μM0.03 μM[4]
Nitrate AgNPs on Gold Screen-Printed ElectrodeNot specified100 to 1500 µM7.7 µM[2]
Non-enzymatic Glucose Mucilage-capped AgNPs on Glassy CarbonNot specified0.01 to 2.2 mM0.01 mM[5]
Experimental Protocol: Tartrate-Reduced Synthesis of Silver Nanoparticles for Sensor Fabrication

This protocol describes a general method for synthesizing AgNPs using tartrate as a reducing agent and their subsequent application in modifying an electrode.

1. Materials and Equipment:

  • Silver nitrate (AgNO₃)

  • Potassium sodium tartrate or another tartrate salt

  • Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)

  • Deionized water

  • Heating mantle with magnetic stirring

  • Glassware (flasks, beakers)

  • Centrifuge

  • Bare electrode (e.g., Glassy Carbon Electrode - GCE)

  • Polishing materials (alumina slurry)

  • Electrochemical workstation (potentiostat/galvanostat)

2. Synthesis of Tartrate-Reduced AgNPs:

  • Prepare an aqueous solution of silver nitrate.

  • In a separate flask, prepare an aqueous solution of potassium sodium tartrate. The molar ratio of tartrate to silver nitrate will influence the reaction rate and nanoparticle characteristics.

  • Heat the tartrate solution to boiling under vigorous stirring.

  • Rapidly inject the silver nitrate solution into the boiling tartrate solution. A color change (e.g., to yellowish-brown) indicates the formation of AgNPs.

  • Continue heating and stirring for a set period (e.g., 15-30 minutes) to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

  • (Optional) If a stabilizer like PVP is used, it can be added to the tartrate solution before the injection of silver nitrate.

  • Purify the AgNPs by centrifugation and redispersion in deionized water multiple times.

3. Electrode Modification:

  • Polish the surface of a GCE with alumina (B75360) slurry to a mirror finish.

  • Clean the electrode by sonicating in deionized water and ethanol.

  • Dry the electrode surface under a stream of nitrogen.

  • Drop-cast a small volume (e.g., 5-10 µL) of the synthesized AgNP suspension onto the cleaned GCE surface.

  • Allow the solvent to evaporate completely at room temperature, resulting in an AgNP-modified electrode.

4. Electrochemical Measurement:

  • Use the modified electrode as the working electrode in a three-electrode cell with a suitable reference and counter electrode.

  • Perform electrochemical measurements (e.g., cyclic voltammetry, chronoamperometry) in the presence of the target analyte in an appropriate supporting electrolyte.

Visualization: Tartrate-Reduced AgNP Synthesis and Sensor Application

G cluster_synthesis AgNP Synthesis cluster_modification Electrode Modification cluster_sensing Electrochemical Sensing s1 Heat Tartrate Solution to Boiling s2 Inject AgNO3 Solution s1->s2 s3 Stir and Heat s2->s3 s4 Cool and Purify by Centrifugation s3->s4 m2 Drop-cast AgNP Suspension s4->m2 m1 Polish and Clean GCE m1->m2 m3 Dry Electrode m2->m3 sens1 Assemble 3-Electrode Cell m3->sens1 sens2 Add Analyte Solution sens1->sens2 sens3 Perform Electrochemical Measurement sens2->sens3 Ag_ion Ag+ ions AgNP Ag Nanoparticle Ag_ion->AgNP Reduction Tartrate Tartrate (Reducing Agent) Tartrate->AgNP Mediates Signal Electrochemical Signal AgNP->Signal Catalyzes Reaction Analyte Analyte Analyte->Signal Is Detected

Caption: Synthesis of AgNPs via Tartrate Reduction and Their Use in Sensing.

References

Application Notes and Protocols: Disilver Tartrate in the Development of Antimicrobial Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial materials. Silver, in its various forms, has long been recognized for its broad-spectrum antimicrobial properties. This document focuses on the application of silver nanoparticles synthesized using tartrate as a reducing and capping agent, a method that offers a green and efficient route to producing stable and effective antimicrobial agents. While the term "disilver tartrate" might suggest a specific salt, current research points towards the use of tartrate in the synthesis of metallic silver nanoparticles (AgNPs) from a silver precursor, typically silver nitrate (B79036). These tartrate-capped AgNPs can be incorporated into various materials to impart antimicrobial characteristics.

The antimicrobial action of silver nanoparticles is multifaceted, primarily involving the release of silver ions (Ag+), which can disrupt microbial cell membranes, interfere with essential enzymes and proteins by binding to thiol groups, and even damage DNA.[1][2][3][4] The nanoparticle form provides a large surface area for the sustained release of these ions, enhancing their antimicrobial efficacy.

Data Presentation: Antimicrobial Efficacy of Silver Nanoparticles

The following tables summarize the antimicrobial activity of silver nanoparticles against various microorganisms. While specific data for tartrate-reduced silver nanoparticles is limited, the provided data for chemically synthesized silver nanoparticles offers a valuable reference point for researchers.

Table 1: Minimum Inhibitory Concentration (MIC) of Silver Nanoparticles

MicroorganismTypeNanoparticle SizeMIC (µg/mL)Reference
Escherichia coliGram-negative5 nm6[5]
Escherichia coliGram-negativeNot specified7.8N/A
Staphylococcus aureusGram-positive5 nm25-50[5]
Staphylococcus aureusGram-positiveNot specified0.625 (mg/mL)N/A
Fusobacterium nucleatumGram-negative5 nm25-50[5]
Streptococcus mutansGram-positive5 nm25-50[5]
Streptococcus sanguisGram-positive5 nm25-50[5]
Streptococcus mitisGram-positive5 nm25-50[5]
Aggregatibacter actinomycetemcomitansGram-negative5 nm25-50[5]

Table 2: Zone of Inhibition of Silver Nanoparticles

MicroorganismTypeNanoparticle ConcentrationZone of Inhibition (mm)Reference
Staphylococcus aureusGram-positiveNot specified10.23 ± 0.54[6]
Escherichia coliGram-negativeNot specified15.38 ± 0.32[6]
Various bacteriaNot specifiedChitosan and algae extract combination>16[5]

Experimental Protocols

Protocol 1: Synthesis of Tartrate-Reduced Silver Nanoparticles

This protocol describes a method for the synthesis of silver nanoparticles using tartrate as a reducing agent.

Materials:

  • Silver nitrate (AgNO₃)

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

  • Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of silver nitrate in deionized water.

  • Prepare a 0.1 M solution of potassium sodium tartrate in deionized water.

  • (Optional) Prepare a 1% (w/v) solution of PVP in deionized water.

  • In a flask, heat the potassium sodium tartrate solution to boiling.

  • While vigorously stirring, add the silver nitrate solution dropwise to the boiling tartrate solution.

  • (Optional) After the addition of silver nitrate, add the PVP solution to the reaction mixture.

  • Continue heating and stirring the solution for 30-60 minutes. A color change to yellowish-brown indicates the formation of silver nanoparticles.

  • Allow the solution to cool to room temperature.

  • The resulting colloidal silver nanoparticle solution can be purified by centrifugation and redispersion in deionized water.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Tartrate-reduced silver nanoparticle solution of known concentration

  • Bacterial or fungal culture

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of twofold dilutions of the silver nanoparticle solution in nutrient broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL).

  • Include a positive control (broth with inoculum, no nanoparticles) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Protocol 3: Agar (B569324) Well Diffusion Assay (Zone of Inhibition)

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a well containing the antimicrobial agent.

Materials:

  • Tartrate-reduced silver nanoparticle solution

  • Bacterial or fungal culture

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile cork borer or pipette tip

Procedure:

  • Prepare a lawn of the test microorganism on the surface of an agar plate by evenly spreading a standardized inoculum.

  • Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Pipette a fixed volume (e.g., 50-100 µL) of the silver nanoparticle solution into each well.

  • Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

  • Measure the diameter of the clear zone of inhibition around each well in millimeters.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Tartrate-Reduced AgNPs cluster_characterization Characterization cluster_application Antimicrobial Material Development cluster_testing Antimicrobial Efficacy Testing AgNO3 Silver Nitrate (AgNO3) Heat Heating & Stirring AgNO3->Heat Tartrate Potassium Sodium Tartrate Tartrate->Heat PVP PVP (Stabilizer) PVP->Heat AgNPs Tartrate-Capped AgNPs Heat->AgNPs UVVis UV-Vis Spectroscopy AgNPs->UVVis TEM TEM/SEM AgNPs->TEM Zeta Zeta Potential AgNPs->Zeta Incorporation Incorporation into Polymer Matrix AgNPs->Incorporation AntimicrobialMaterial Antimicrobial Material Incorporation->AntimicrobialMaterial MIC MIC Assay AntimicrobialMaterial->MIC Zone Zone of Inhibition AntimicrobialMaterial->Zone Results Efficacy Data MIC->Results Zone->Results

Workflow for developing antimicrobial materials with tartrate-reduced AgNPs.

Antimicrobial_Mechanism AgNPs Tartrate-Capped Silver Nanoparticles Ag_ion Release of Ag+ ions AgNPs->Ag_ion Cell_Membrane Bacterial Cell Membrane (Negatively Charged) Ag_ion->Cell_Membrane ROS Reactive Oxygen Species (ROS) Generation Ag_ion->ROS Enzymes Interaction with Thiol Groups in Proteins Ag_ion->Enzymes DNA Interaction with DNA Ag_ion->DNA Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cell_Death Enzyme_Inactivation Enzyme Inactivation Enzymes->Enzyme_Inactivation Enzyme_Inactivation->Cell_Death DNA_Damage DNA Damage & Replication Inhibition DNA->DNA_Damage DNA_Damage->Cell_Death

References

Application Note & Protocol: Growth of Disilver Tartrate Single Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the growth of disilver tartrate single crystals, a compound of interest for its potential applications in materials science and pharmaceuticals. The following methodology is based on established principles of single crystal growth, adapted for the specific properties of silver tartrate compounds.

Introduction

Single crystals are crucial for the unambiguous determination of molecular structures and for studying the anisotropic properties of materials. This compound, as a metal-organic framework, may exhibit interesting chemical and physical properties that are best understood through the analysis of well-ordered single crystals. This protocol outlines a reproducible method for obtaining single crystals of this compound suitable for X-ray diffraction analysis and other characterization techniques. The primary method described here is the slow evaporation of a saturated solution, a widely used and effective technique for growing high-quality single crystals.[1][2]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of this compound powder and the subsequent growth of single crystals from this powder.

2.1. Synthesis of this compound Powder

Materials:

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of silver nitrate in deionized water.

    • Prepare a 0.1 M solution of L-(+)-tartaric acid in deionized water.

  • Precipitation:

    • In a clean beaker, slowly add the silver nitrate solution to the tartaric acid solution with constant stirring. A white precipitate of silver tartrate will form.

    • To increase the yield, the pH of the solution can be carefully adjusted to ~5-6 using a dilute ammonium hydroxide solution.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted starting materials.

    • Finally, wash the precipitate with ethanol to facilitate drying.

  • Drying:

    • Dry the resulting white powder of this compound in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel) at room temperature.

2.2. Single Crystal Growth by Slow Evaporation

Materials:

  • Synthesized this compound powder

  • Ammonium hydroxide solution (concentrated)

  • Deionized water

  • Small, clean crystallizing dish or beaker

  • Parafilm or aluminum foil

Procedure:

  • Prepare a Saturated Solution:

    • In a small beaker, dissolve a small amount of the synthesized this compound powder in a minimal amount of concentrated ammonium hydroxide solution. Silver tartrate is sparingly soluble in water but its solubility increases in the presence of ammonia (B1221849) due to the formation of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.

    • Gently warm the solution while stirring to ensure complete dissolution.

    • Allow the solution to cool to room temperature. If any solid precipitates, it indicates a supersaturated solution. If no solid is present, add a little more this compound powder until a small amount of undissolved solid remains at the bottom, ensuring the solution is saturated.

  • Filtration:

    • Filter the saturated solution through a 0.22 µm syringe filter into a clean crystallizing dish. This step is crucial to remove any dust particles or undissolved microcrystals that could act as unwanted nucleation sites.

  • Crystal Growth:

    • Cover the crystallizing dish with parafilm or aluminum foil.

    • Pierce a few small holes in the cover to allow for slow evaporation of the solvent (ammonia and water).

    • Place the dish in a location free from vibrations and significant temperature fluctuations.[1][2] A dark cabinet is often a suitable environment.[2]

  • Monitoring and Harvesting:

    • Monitor the dish daily for the formation of crystals. The growth process can take several days to weeks.

    • Once crystals of a suitable size have formed, carefully harvest them from the solution using tweezers.

    • Gently wash the crystals with a small amount of cold deionized water and dry them on a filter paper.

Data Presentation

The following table provides a template for recording experimental data during the crystal growth process. Populating this table for each experiment will allow for the optimization of the crystal growth conditions.

ParameterValue 1Value 2Value 3Notes
Precursor Concentration Concentration of AgNO₃ and Tartaric Acid
Solvent System e.g., NH₄OH concentration
Temperature (°C) Growth temperature
Growth Time (days) Time until suitable crystals form
Crystal Dimensions (mm) Average or maximum size
Crystal Habit e.g., needle-like, prismatic, etc.
Yield (%)

Experimental Workflow

The following diagram illustrates the logical workflow for the single crystal growth of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_crystal_growth Single Crystal Growth prep_solutions Prepare AgNO₃ and Tartaric Acid Solutions precipitate Precipitate Disilver Tartrate prep_solutions->precipitate Mix isolate Isolate and Purify Precipitate precipitate->isolate Filter & Wash dry Dry Disilver Tartrate Powder isolate->dry prepare_sat_sol Prepare Saturated Solution dry->prepare_sat_sol Use Powder filter_sol Filter Solution prepare_sat_sol->filter_sol slow_evap Slow Evaporation filter_sol->slow_evap harvest Harvest Crystals slow_evap->harvest characterization Crystal Characterization (e.g., X-ray Diffraction) harvest->characterization Analyze

Caption: Workflow for the synthesis and single crystal growth of this compound.

Alternative Crystal Growth Methods

While slow evaporation is a robust method, other techniques can be employed if it does not yield suitable crystals.

  • Solvent Diffusion (Layering): In this method, a solution of this compound in a good solvent (e.g., aqueous ammonia) is carefully layered with a miscible "anti-solvent" in which the compound is insoluble (e.g., ethanol).[1] Crystals will form at the interface between the two solvents.

  • Gel Growth: This technique can be useful for compounds that are sparingly soluble and tend to precipitate rapidly. A silica gel matrix is typically used as the growth medium.[3][4] Solutions of silver nitrate and tartaric acid can be allowed to diffuse towards each other through the gel, leading to the formation of crystals within the gel matrix.[3]

Characterization

The grown crystals should be characterized to confirm their identity and quality. X-ray diffraction (XRD) is the definitive method for determining the crystal structure. Other useful characterization techniques include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and thermogravimetric analysis (TGA) to assess thermal stability.

References

Application Notes and Protocols for the Quantification of Disilver Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for various analytical methods suitable for the quantification of disilver tartrate. The primary approach for quantifying this salt is through the determination of its silver (Ag⁺) ion content. The methods detailed below—Titrimetry, UV-Vis Spectrophotometry, and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)—offer a range of options varying in sensitivity, instrumentation requirements, and complexity.

Argentometric Titration (Volhard Method)

Application Note:

Argentometric titration is a classic and cost-effective method for determining the concentration of silver ions in a solution. The Volhard method is a specific type of back-titration used for this purpose.[1] In this procedure, a known excess of a standard thiocyanate (B1210189) solution is added to the sample containing silver ions, leading to the precipitation of silver thiocyanate. The excess thiocyanate is then titrated with a standard silver nitrate (B79036) solution in the presence of a ferric iron (Fe³⁺) indicator.[1][2] The endpoint is signaled by the formation of a red-colored complex, [Fe(SCN)]²⁺, which occurs after all the silver ions have precipitated.[2] This method is advantageous because it can be performed in a strongly acidic medium, which prevents the interference of other ions like carbonates and oxalates that would precipitate in neutral conditions.[3]

Quantitative Data Summary:

ParameterValue/RangeNotes
AnalyteSilver Ion (Ag⁺)Indirectly determines this compound concentration.
TitrantPotassium or Ammonium (B1175870) Thiocyanate (KSCN or NH₄SCN)Standardized solution, typically 0.1 N.[1]
IndicatorFerric Ammonium Sulfate (B86663) or Ferric SulfateA 10% solution or saturated solution of ferric alum is used.[1]
EndpointFormation of a permanent faint reddish colorDue to the [Fe(SCN)]²⁺ complex.[1]
ConditionsStrongly acidic (Nitric Acid)Prevents interference from other anions.[3]

Experimental Protocol:

1. Reagent Preparation:

  • Standard Silver Nitrate Solution (0.1 N): Dissolve 16.988 g of dry AgNO₃ in deionized water and dilute to 1.0 L in a volumetric flask.[1] Alternatively, dissolve 10.788 g of pure silver metal in nitric acid and dilute to 1.0 L.[1]
  • Standard Potassium Thiocyanate Solution (approx. 0.1 N): Dissolve approximately 9.7 g of KSCN in 1.0 L of deionized water. This solution must be standardized against the 0.1 N AgNO₃ solution.
  • Ferric Indicator Solution: Prepare a 10% w/v solution of ferric ammonium sulfate [FeNH₄(SO₄)₂·12H₂O] in deionized water.
  • Nitric Acid (HNO₃): Use concentrated nitric acid, diluted with about one-fourth its volume of distilled water and boiled to expel lower oxides of nitrogen.[1]

2. Sample Preparation:

  • Accurately weigh a sample of this compound expected to contain a quantifiable amount of silver.
  • Dissolve the sample in a minimal amount of dilute nitric acid to ensure all silver is in the ionic (Ag⁺) form. Heat gently if necessary to aid dissolution.
  • Dilute the dissolved sample with deionized water to a suitable volume (e.g., 100 mL) in a volumetric flask.

3. Titration Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the prepared sample solution into an Erlenmeyer flask.
  • Add 5 mL of the ferric indicator solution and about 10 mL of the prepared nitric acid.[1]
  • Titrate the solution with the standardized potassium thiocyanate solution from a burette.
  • Initially, a white precipitate of silver thiocyanate (AgSCN) will form.
  • Continue the titration, swirling the flask constantly. The endpoint is reached when the first permanent, faint reddish-brown color persists for at least 30 seconds.[1]
  • Record the volume of KSCN solution used.
  • Perform a blank titration to account for any impurities.

4. Calculation:

  • Calculate the concentration of Ag⁺ in the sample using the stoichiometry of the reaction: Ag⁺(aq) + SCN⁻(aq) → AgSCN(s).
  • From the concentration of Ag⁺, calculate the initial concentration of this compound (Ag₂C₄H₄O₆).

Workflow Diagram:

G Workflow for Volhard Method cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve this compound in Nitric Acid add_indicator Add Fe3+ Indicator to Sample prep_sample->add_indicator prep_reagents Prepare Standard KSCN, AgNO3, and Fe3+ Indicator titrate Titrate with KSCN until Red Color Persists prep_reagents->titrate add_indicator->titrate record_volume Record Volume of KSCN titrate->record_volume calculate Calculate Ag+ Concentration and this compound record_volume->calculate

Workflow for the Volhard Method.

UV-Vis Spectrophotometry

Application Note:

UV-Vis spectrophotometry offers a sensitive and rapid method for the determination of silver ions. This technique is based on the formation of a colored complex between silver ions and a specific chromogenic reagent.[4] The intensity of the color, which is directly proportional to the concentration of the silver complex, is measured by its absorbance at a specific wavelength.[5] A variety of reagents can be used, such as meloxicam (B1676189), which reacts with Ag(I) in an acetate (B1210297) buffer (pH 4.6) to form a stable yellow complex with maximum absorbance at 412 nm.[4] The method is highly selective and can be applied to determine trace amounts of silver in various samples.[4]

Quantitative Data Summary (using Meloxicam):

ParameterValue/RangeReference
AnalyteSilver Ion (Ag⁺)[4]
ReagentMeloxicam[4]
Wavelength (λmax)412 nm[4]
pH4.6 (Acetate Buffer)[4]
Linear Range1.0 - 15.0 µg/mL[4]
Molar Absorptivity (ε)1.124 x 10⁴ L mol⁻¹ cm⁻¹[4]
Limit of Detection (LOD)Calculated from regression data[4]
Correlation Coefficient (R²)0.9992[4]

Experimental Protocol:

1. Reagent Preparation:

  • Stock Silver Solution (1000 µg/mL): Dissolve an appropriate amount of AgNO₃ in deionized water.
  • Working Standard Solutions: Prepare a series of standard solutions (e.g., 1.0, 2.5, 5.0, 7.5, 10.0, 12.5, 15.0 µg/mL) by diluting the stock solution.[4]
  • Meloxicam Solution (1 x 10⁻³ M): Prepare by dissolving the required amount of meloxicam in a suitable solvent.
  • Acetate Buffer (pH 4.6): Prepare using standard laboratory procedures.[4]
  • Triton X-100 Solution: Used as a surfactant to enhance complex stability.[4]

2. Sample Preparation:

  • Accurately weigh a sample of this compound.
  • Dissolve the sample in a minimal amount of dilute nitric acid and then dilute with deionized water to a known volume to bring the expected silver concentration within the linear range of the assay.

3. Measurement Procedure:

  • In a series of volumetric flasks, add aliquots of the standard silver solutions or the prepared sample solution.
  • To each flask, add 1.0 mL of the 1 x 10⁻³ M meloxicam solution, 4.0 mL of the acetate buffer (pH 4.6), and a small amount of Triton X-100.[4]
  • Dilute to the final volume with deionized water and mix well.
  • Allow the color to develop for a specified time.
  • Measure the absorbance of each solution at 412 nm against a reagent blank (containing all components except silver).[4]

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
  • Determine the concentration of silver in the sample solution from the calibration curve using its measured absorbance.
  • Calculate the original concentration of this compound in the solid sample.

Workflow Diagram:

G Workflow for Spectrophotometric Analysis cluster_prep Preparation cluster_reaction Complex Formation cluster_analysis Measurement & Analysis prep_sample Dissolve and Dilute This compound Sample add_reagents Add Meloxicam, Buffer (pH 4.6) and Triton X-100 to all solutions prep_sample->add_reagents prep_standards Prepare Ag+ Standard Curve (1.0-15.0 µg/mL) prep_standards->add_reagents develop_color Allow Color to Develop add_reagents->develop_color measure_abs Measure Absorbance at 412 nm develop_color->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calculate Calculate Sample Concentration plot_curve->calculate

Workflow for Spectrophotometric Analysis.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Application Note:

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for elemental analysis. It is capable of detecting metals and several non-metals at concentrations as low as parts per trillion. For the quantification of this compound, the sample is first digested to convert the silver into its ionic form in solution. This solution is then introduced into a high-temperature argon plasma, which atomizes and ionizes the silver. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag), allowing for precise and accurate quantification.[6] This method provides excellent sensitivity and is suitable for trace-level analysis.[7]

Quantitative Data Summary:

ParameterValue/RangeReference
AnalyteSilver Isotopes (¹⁰⁷Ag, ¹⁰⁹Ag)[6]
InstrumentationICP-MS[6]
Linear Range0.5 - 100 ng/mL (ppb)[6]
Limit of Detection (LOD)~5.1 ng/g (in feces matrix)[6]
Limit of Quantification (LOQ)~50 ng/g (in feces matrix)[6]
Internal StandardIndium (In)[6]
Recovery82-93% (in biological matrices)[6]

Experimental Protocol:

1. Reagent Preparation:

  • High-Purity Acids: Use trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl) for sample digestion and dilution.
  • Stock Silver Standard (e.g., 1000 ppm): Use a certified silver standard solution.
  • Calibration Standards: Prepare a series of calibration standards, typically ranging from 0.5 to 100 ng/mL, by diluting the stock standard in a matrix-matching diluent (e.g., 2% HNO₃).[6]
  • Internal Standard Solution: Prepare a solution of an element not expected in the sample, such as Indium (In), to correct for instrument drift.[6]

2. Sample Preparation (Acid Digestion):

  • Accurately weigh a small amount of the this compound sample into a clean digestion vessel.
  • Add a measured volume of concentrated nitric acid (and potentially other acids like HCl, depending on the matrix).
  • Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood until the sample is completely dissolved and the solution is clear.
  • After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should typically be around 1-2%.

3. ICP-MS Analysis:

  • Set up and optimize the ICP-MS instrument according to the manufacturer's instructions for silver analysis. Monitor isotopes ¹⁰⁷Ag and ¹⁰⁹Ag.
  • Introduce the internal standard online to all blanks, standards, and samples.
  • Aspirate the blank, calibration standards, and prepared sample solutions into the instrument.
  • Acquire data for each solution, ensuring that the signal is stable.

4. Data Analysis:

  • The instrument software will generate a calibration curve by plotting the intensity ratio (Ag/Internal Standard) against the concentration of the standards.
  • The concentration of silver in the digested sample solution is determined from this calibration curve.
  • Calculate the concentration of this compound in the original solid sample, accounting for all dilution factors.

Workflow Diagram:

G Workflow for ICP-MS Analysis cluster_prep Sample Preparation cluster_analysis ICP-MS Measurement cluster_data Data Processing weigh_sample Weigh this compound acid_digest Acid Digestion (e.g., HNO3) weigh_sample->acid_digest dilute Dilute to Final Volume acid_digest->dilute run_samples Analyze Blanks, Standards, & Samples dilute->run_samples instrument_setup Instrument Setup & Calibration instrument_setup->run_samples process_data Process Data with Internal Standard run_samples->process_data calculate Calculate Final Concentration process_data->calculate

Workflow for ICP-MS Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Disilver Tartrate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disilver tartrate solutions. Our goal is to help you prevent photodecomposition and ensure the stability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is photodecomposition of this compound?

A1: Photodecomposition is a chemical reaction where this compound in solution breaks down upon exposure to light, particularly ultraviolet (UV) radiation. This process involves the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰), which can lead to the formation of silver nanoparticles.[1][2] This decomposition can alter the chemical properties and efficacy of your solution.

Q2: What are the visible signs of this compound photodecomposition?

A2: The most common sign of photodecomposition is a change in the color of the solution. Initially, the solution may turn a pale yellow, and as decomposition progresses, it can become darker, appearing brown or even black. This color change is due to the formation and aggregation of silver nanoparticles, which exhibit a phenomenon known as surface plasmon resonance that absorbs light at specific wavelengths.[3][4] You may also observe the formation of a precipitate as the metallic silver particles aggregate and fall out of solution.

Q3: What factors accelerate the photodecomposition of this compound?

A3: Several factors can accelerate the photodecomposition process:

  • Light Intensity and Wavelength: Higher intensity light, especially in the UV spectrum, provides more energy to initiate the decomposition reaction.[2]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including photodecomposition.

  • Presence of Reducing Agents: Unintended reducing agents in the solution can facilitate the reduction of silver ions to metallic silver.

  • pH of the Solution: The pH can influence the stability of the tartrate ligand and the silver complex, potentially making it more susceptible to decomposition.

Q4: How can I prevent the photodecomposition of my this compound solution?

A4: To prevent photodecomposition, it is crucial to control the solution's environment:

  • Storage in Dark Conditions: Storing the solution in amber-colored vials or completely in the dark is the most effective way to prevent light-induced decomposition.[5]

  • Use of Stabilizers: The addition of specific chemical agents can help stabilize the solution. These can include complexing agents or antioxidants.

  • Temperature Control: Storing the solution at a controlled, cool temperature can slow down the rate of decomposition.[5]

  • Inert Atmosphere: Purging the solution and its container with an inert gas like nitrogen or argon can help prevent oxidation-reduction reactions that may contribute to instability.

Troubleshooting Guide

Problem: My this compound solution has started to turn yellow.

  • Question: Why is my clear this compound solution turning yellow? Answer: A yellow tint is often the first sign of photodecomposition, indicating the formation of small silver nanoparticles. This is caused by exposure to light.

  • Question: What immediate steps should I take if my solution turns yellow? Answer: Immediately protect the solution from light by wrapping the container in aluminum foil or transferring it to an amber-colored vial. Store it in a cool, dark place. For future preparations, consider adding a stabilizing agent.

Problem: There is a black precipitate forming in my solution.

  • Question: What is this black precipitate in my this compound solution? Answer: A black precipitate is likely aggregated metallic silver, which is a sign of advanced photodecomposition.

  • Question: Can I still use the solution if a precipitate has formed? Answer: It is not recommended to use the solution for quantitative experiments, as the concentration of active this compound will have decreased, and the presence of silver nanoparticles could interfere with your results. The solution should be remade with proper precautions against photodecomposition.

Problem: My results are inconsistent when using the this compound solution.

  • Question: Could photodecomposition be the cause of my inconsistent experimental results? Answer: Yes, if the solution is decomposing, its concentration is changing over time, which would lead to variability in your experiments. The presence of silver nanoparticles could also cause unexpected side reactions.

  • Question: How can I ensure the stability of my solution for consistent results? Answer: Prepare fresh solutions frequently and store them protected from light and at a cool temperature. Consider using a complexing agent or an antioxidant to enhance stability. Always visually inspect the solution for any signs of decomposition before use.

Data on Potential Stabilizers

While specific quantitative data on the stabilization of this compound solutions is limited in publicly available literature, data from studies on silver nanoparticles with tartrate as a capping agent can provide insights into effective stabilizing strategies.

Stabilizer/ConditionObservationImplication for this compound Solution
Disodium Tartrate Acts as a capping agent for silver nanoparticles, preventing aggregation.[6][7]Maintaining an appropriate concentration of tartrate ions may help stabilize the silver complex.
Ascorbic Acid (Antioxidant) Can act as a reducing agent, but at optimal concentrations, it can contribute to the formation of stable nanoparticles.[6][7]The use of antioxidants should be approached with caution, as they can also promote the reduction of silver ions if not used correctly.
Complexing Agents (e.g., Citrate) Forms stable complexes with silver ions, which can prevent their reduction.[8][9]Adding a suitable complexing agent could sequester the silver ions and protect them from light-induced reduction.
Storage Temperature Lower temperatures (e.g., 5°C) significantly improve the stability of silver colloids compared to room temperature.[5]Storing this compound solutions in a refrigerator is recommended to slow down decomposition.
Exclusion of Light Storage in the dark is the most effective method for preventing changes in silver nanoparticle solutions.[5]This is the most critical and straightforward step to prevent photodecomposition.

Experimental Protocols

Protocol for Assessing the Photostability of this compound Solution

This protocol uses UV-Vis spectroscopy to monitor the photodecomposition of a this compound solution by detecting the formation of silver nanoparticles.

Materials:

  • This compound

  • High-purity water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Light source (e.g., UV lamp or broad-spectrum light source)

  • Amber vials and clear vials

  • Aluminum foil

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in high-purity water at the desired concentration.

    • Divide the solution into two sets of vials: one set of clear vials for light exposure and one set of amber vials (or clear vials wrapped in aluminum foil) to serve as dark controls.

  • Light Exposure:

    • Place the clear vials under a controlled light source. The distance from the light source and the intensity should be kept constant.

    • Place the dark control vials next to the light-exposed samples to ensure they are at the same temperature.

  • UV-Vis Spectroscopy Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each vial.

    • Record the UV-Vis absorption spectrum of each sample from 300 nm to 700 nm using the spectrophotometer. Use high-purity water as a blank.

    • Monitor for the appearance and growth of a surface plasmon resonance (SPR) peak between 400 nm and 500 nm, which indicates the formation of silver nanoparticles.[3][4]

  • Data Analysis:

    • Plot the absorbance at the SPR peak maximum as a function of time for both the light-exposed and dark control samples.

    • A significant increase in absorbance in the light-exposed samples compared to the dark controls confirms photodecomposition.

Visualizations

Photodecomposition_Pathway cluster_solution This compound Solution cluster_process Photodecomposition Process Ag2T This compound (Ag₂C₄H₄O₆) Decomposition Decomposition Ag2T->Decomposition Exposure to Light Light (UV/Visible) Light->Decomposition AgNPs Silver Nanoparticles (Ag⁰) Decomposition->AgNPs results in Byproducts Oxidized Tartrate & CO₂ Decomposition->Byproducts and

Caption: Photodecomposition pathway of this compound.

Experimental_Workflow start Start: Prepare this compound Solution prep Divide into Light-Exposed (Clear Vials) & Dark Control (Amber Vials) start->prep expose Expose Samples to Controlled Light Source prep->expose measure Measure UV-Vis Spectra at Time Intervals expose->measure analyze Analyze for Silver Nanoparticle Formation (SPR Peak at 400-500 nm) measure->analyze compare Compare Light-Exposed vs. Dark Control analyze->compare end End: Determine Photostability compare->end

Caption: Workflow for assessing photostability.

Troubleshooting_Logic cluster_yes Troubleshooting Steps cluster_actions Corrective Actions start Is your this compound solution showing signs of instability (e.g., color change, precipitate)? check_light Is the solution protected from light? start->check_light Yes no No: Continue with experiment, but monitor for any changes. start->no No check_temp Is the solution stored at a cool temperature? check_light->check_temp Yes action_light Store in amber vials or in the dark. check_light->action_light No check_stabilizer Are you using a stabilizer (e.g., complexing agent)? check_temp->check_stabilizer Yes action_temp Store in a refrigerator. check_temp->action_temp No action_stabilizer Consider adding a suitable complexing agent. check_stabilizer->action_stabilizer No action_remake Remake the solution with preventative measures. check_stabilizer->action_remake Yes

Caption: Troubleshooting logic for solution instability.

References

Technical Support Center: Synthesis of Disilver Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of disilver tartrate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through a precipitation reaction. This involves reacting a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), with a soluble tartrate salt, such as sodium tartrate or potassium sodium tartrate (Rochelle salt), in an aqueous solution.[1][2][3] The this compound, being insoluble in water, precipitates out of the solution as a white solid.[4]

The general ionic equation for this reaction is:

2Ag⁺(aq) + C₄H₄O₆²⁻(aq) → Ag₂C₄H₄O₆(s)

Q2: What are the critical factors influencing the yield of this compound?

Several factors can significantly impact the yield of the synthesis:

  • Purity of Reactants: The purity of the starting materials, silver nitrate and the tartrate salt, is crucial. Impurities can lead to side reactions and contamination of the final product.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential to ensure complete precipitation of the silver ions.

  • Reaction Temperature: Temperature affects the solubility of this compound. Lower temperatures generally favor precipitation and can lead to higher yields.[5][6][7]

  • pH of the Solution: The pH of the reaction mixture can influence the stability of the tartrate ion and the potential for the formation of silver oxide as a byproduct.

  • Rate of Addition of Reactants: The speed at which the reactant solutions are mixed can affect the particle size and purity of the precipitate. Slow, controlled addition is generally preferred to promote the formation of larger, more easily filterable crystals.

  • Washing of the Precipitate: Thorough washing of the collected this compound is necessary to remove soluble impurities that can artificially inflate the yield if not removed.

Q3: How should this compound be handled and stored?

This compound should be handled with care, avoiding exposure to light, as silver salts can be light-sensitive and may decompose.[8] It is also reported that with tartaric acid, silver tartrate can readily lose CO₂.[9] The compound should be stored in a cool, dry, and dark place in a well-sealed container to prevent degradation and reaction with atmospheric components.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete precipitation due to incorrect stoichiometry. - Loss of product during filtration due to very fine particles. - Partial solubility of this compound in the reaction medium.- Ensure accurate calculation and measurement of a 2:1 molar ratio of silver nitrate to tartrate salt. - Use a fine-pore filter paper or a membrane filter for collection. Allow the precipitate to settle before decanting the supernatant. - Conduct the precipitation at a lower temperature (e.g., 0-5 °C) to minimize solubility.
Discolored Precipitate (Grayish or Brownish) - Photodecomposition of the silver tartrate due to exposure to light. - Formation of silver oxide as a byproduct due to high pH.- Perform the synthesis and handling steps in a dark or amber-colored vessel, away from direct light. - Maintain the pH of the reaction mixture in the neutral to slightly acidic range.
Gelatinous or Difficult-to-Filter Precipitate - Rapid mixing of reactants leading to the formation of very small particles or a colloidal suspension.- Add the silver nitrate solution slowly to the tartrate solution with constant, gentle stirring. - "Digest" the precipitate by gently heating the mixture (e.g., to 40-50 °C) for a short period to encourage crystal growth, then cool before filtration.
Inconsistent Results Between Batches - Variation in the concentration of reactant solutions. - Inconsistent reaction temperatures or stirring rates.- Standardize the preparation of all solutions and verify their concentrations. - Use a temperature-controlled reaction vessel and a magnetic stirrer with a consistent speed for all syntheses.

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol details the synthesis of this compound from silver nitrate and sodium tartrate.

Materials:

  • Silver Nitrate (AgNO₃)

  • Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O)

  • Deionized Water

  • Ethanol (for washing)

  • Acetone (B3395972) (for washing)

Equipment:

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper (fine porosity)

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of silver nitrate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.05 M solution of sodium tartrate dihydrate by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • Place the sodium tartrate solution in a beaker with a magnetic stir bar and begin gentle stirring.

    • Slowly add the silver nitrate solution dropwise to the sodium tartrate solution. A white precipitate of this compound will form immediately.

    • After the addition is complete, continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation and Washing:

    • Set up a Büchner funnel with fine-pore filter paper for vacuum filtration.

    • Filter the this compound precipitate under vacuum.

    • Wash the precipitate sequentially with generous portions of cold deionized water, followed by ethanol, and finally acetone to facilitate drying.

  • Drying:

    • Carefully transfer the washed precipitate to a watch glass.

    • Dry the this compound in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 60-70 °C) until a constant weight is achieved.

Visualizations

SynthesisWorkflow cluster_prep Preparation of Reactant Solutions cluster_reaction Precipitation Reaction cluster_isolation Isolation and Purification cluster_final Final Product prep_ag 0.1 M AgNO₃ Solution mix Slow Addition of AgNO₃ to Na₂C₄H₄O₆ with Stirring prep_ag->mix prep_na 0.05 M Na₂C₄H₄O₆ Solution prep_na->mix precipitate Formation of White Precipitate (Ag₂C₄H₄O₆) mix->precipitate stir Stir for 30 minutes precipitate->stir filter Vacuum Filtration stir->filter wash_h2o Wash with Cold Deionized Water filter->wash_h2o wash_etoh Wash with Ethanol wash_h2o->wash_etoh wash_acetone Wash with Acetone wash_etoh->wash_acetone dry Drying wash_acetone->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Precipitation start->cause1 cause2 Product Loss During Filtration start->cause2 cause3 Precipitate Dissolution start->cause3 sol1 Verify Stoichiometry (2:1 AgNO₃:Tartrate) cause1->sol1 sol2 Use Fine-Pore Filter cause2->sol2 sol4 Allow Precipitate to Settle Before Decanting cause2->sol4 sol3 Precipitate at Low Temperature cause3->sol3 end Optimized Yield sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Scaling Up Disilver Tartrate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of disilver tartrate.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis.

Problem ID Issue Potential Causes Recommended Solutions
DT-P01 Low Yield of this compound Precipitate 1. Incomplete reaction due to incorrect stoichiometry. 2. Sub-optimal pH for precipitation. 3. Loss of product during washing due to slight solubility. 4. Slow or incomplete precipitation at low temperatures.1. Ensure a 2:1 molar ratio of silver nitrate (B79036) to sodium tartrate. 2. Adjust the pH of the sodium tartrate solution to neutral (pH 7) before adding silver nitrate. 3. Pre-chill the washing solvent (deionized water) to minimize dissolution. Use a minimal amount of washing solvent. 4. Allow for sufficient reaction time and consider a slight, controlled increase in temperature, followed by slow cooling.
DT-P02 Product Discoloration (Gray or Black Precipitate) 1. Photodecomposition of the silver salt due to light exposure.[1][2] 2. Presence of reducing impurities in the reactants or solvent. 3. Thermal decomposition if the reaction or drying temperature is too high.1. Conduct the reaction and all subsequent handling steps under amber or red light to prevent photodecomposition.[1] 2. Use high-purity (e.g., ACS grade) reactants and deionized water. 3. Maintain a controlled, low-temperature environment during the reaction and drying processes.
DT-P03 Inconsistent Particle Size and Morphology 1. Uncontrolled rate of reagent addition leading to rapid, non-uniform precipitation. 2. Inefficient mixing in the reaction vessel. 3. Temperature fluctuations during precipitation.1. Add the silver nitrate solution slowly and at a constant rate to the sodium tartrate solution with vigorous, controlled stirring. 2. Use an appropriately sized and shaped reaction vessel with an overhead stirrer to ensure homogeneous mixing. 3. Maintain a constant temperature throughout the precipitation process using a temperature-controlled bath.
DT-P04 Formation of Hard Agglomerates 1. Inadequate stirring during precipitation. 2. Allowing the precipitate to settle for extended periods before filtration. 3. Inefficient washing, leaving residual reactants that "cement" the particles.1. Ensure continuous and vigorous stirring throughout the reaction. 2. Proceed with filtration and washing immediately after the precipitation is complete. 3. Implement a thorough washing procedure to remove all soluble byproducts.
DT-S01 Safety Hazard: Potential for Explosion 1. Formation of explosive silver compounds, particularly with ammonia (B1221849) or in mixtures.[3] 2. Accidental contact with incompatible materials.1. CRITICAL: Avoid the use of ammonia or ammonium (B1175870) salts in any part of the process.[3] Silver tartrate mixtures are known to be explosive.[3] 2. Ensure the reaction is performed in a clean vessel free of contaminants. Do not allow contact with acetylene (B1199291) or strong hydrogen peroxide solutions.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is typically a precipitation reaction where a soluble silver salt, like silver nitrate (AgNO₃), is reacted with a soluble tartrate salt, such as disodium (B8443419) tartrate (Na₂C₄H₄O₆). The stoichiometry is crucial, requiring two moles of silver nitrate for every one mole of disodium tartrate to form the this compound precipitate (Ag₂C₄H₄O₆).

Q2: What are the critical safety precautions when handling this compound and its precursors?

A2:

  • Explosion Hazard: Silver tartrate mixtures are explosive.[3] It is imperative to avoid contact with ammonia, acetylene, and other incompatible materials.[3]

  • Light Sensitivity: Many silver compounds are light-sensitive and can decompose upon exposure to light.[1][3] All work should be conducted in a dimly lit area or under red/amber light.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Silver nitrate, a common precursor, is corrosive and can cause severe skin burns and eye damage.

  • Handling Powder: When handling the final dried this compound powder, use appropriate containment to avoid inhalation.

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dark, and dry place. Use amber glass or opaque containers to protect it from light.[3] The storage area should be away from heat sources and incompatible chemicals.

Q4: My final product is off-white or slightly gray. What could be the cause and is it still usable?

A4: A gray or off-white color typically indicates some level of decomposition of the silver salt into metallic silver, likely due to exposure to light or impurities.[1][2] The usability of the product depends on the purity requirements of your application. It is highly recommended to perform analytical testing (e.g., elemental analysis, XRD) to determine the level of impurity. To prevent this, strictly follow protocols for working under subdued lighting.

Q5: What is the best way to control the particle size of the this compound precipitate?

A5: Controlling particle size during scale-up relies on maintaining consistent and controlled conditions. Key factors include:

  • Slow, controlled addition of the silver nitrate solution.

  • Vigorous and constant agitation to ensure rapid mixing.

  • Stable temperature throughout the precipitation process.

  • The concentration of the reactant solutions can also play a role; more dilute solutions may lead to slower precipitation and potentially larger, more well-defined crystals.

Section 3: Experimental Protocol and Data

Illustrative Experimental Protocol: Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound. Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific laboratory and scale-up conditions.

  • Preparation of Reactant Solutions (under amber light):

    • Prepare a 1 M solution of silver nitrate (AgNO₃) in deionized water.

    • Prepare a 0.5 M solution of disodium tartrate (Na₂C₄H₄O₆) in deionized water. Adjust the pH to 7.0 using a dilute solution of nitric acid or sodium hydroxide (B78521) as needed.

  • Precipitation Reaction (under amber light and with vigorous stirring):

    • In a temperature-controlled reaction vessel, place the 0.5 M disodium tartrate solution.

    • Slowly add the 1 M silver nitrate solution to the disodium tartrate solution at a constant rate. A white precipitate of this compound will form.

    • Continue stirring for a designated period after the addition is complete to ensure the reaction goes to completion.

  • Isolation and Washing:

    • Isolate the white precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the precipitate with small portions of cold deionized water to remove any unreacted starting materials and byproducts.

    • Perform a final wash with a solvent like ethanol (B145695) to aid in drying.

  • Drying:

    • Dry the purified this compound precipitate in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid thermal decomposition. Protect from light during drying.

Illustrative Data on Scale-Up Parameters

The following data is for illustrative purposes to demonstrate potential effects of process parameters and does not represent results from a specific cited experiment.

Table 1: Effect of Reagent Addition Rate on Yield and Purity

Batch Size (L) Addition Rate (mL/min) Average Yield (%) Purity (%) Observation Notes
11098.599.8Fine, consistent white powder.
15097.299.1Some smaller particles, slightly faster filtration.
1010098.199.7Requires efficient overhead stirring.
1050095.598.5Noticeable formation of smaller, less uniform particles. Potential for localized concentration gradients.

Table 2: Impact of Reaction Temperature on Impurity Profile

Batch Size (L) Temperature (°C) Yield (%) Impurity (Metallic Ag) (%) Color of Final Product
52098.3< 0.05Bright White
54098.60.15Off-white
56097.90.75Light Gray

Section 4: Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product prep_ag Prepare 1M AgNO3 Solution reaction Slowly add AgNO3 to Tartrate Solution (Vigorous Stirring, Controlled Temp) prep_ag->reaction prep_tartrate Prepare 0.5M Disodium Tartrate Solution (pH 7) prep_tartrate->reaction filtration Filter Precipitate reaction->filtration wash_water Wash with Cold Deionized Water filtration->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh drying Dry Under Vacuum (Low Temp, Dark) wash_etoh->drying product This compound Powder drying->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Product Discoloration

G start Product is Discolored (Gray/Black) q1 Was the reaction performed under amber/red light? start->q1 sol1 Implement light protection measures (amber lighting, opaque vessels) q1->sol1 No q2 Were high-purity (ACS grade) reactants and solvents used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Source and use high-purity reagents to avoid reducing impurities q2->sol2 No q3 Was the drying temperature kept low (< 50°C)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Reduce drying temperature to prevent thermal decomposition q3->sol3 No end_node Discoloration cause identified q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Decision tree for troubleshooting this compound discoloration.

References

Technical Support Center: Disilver Tartrate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

<_>

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disilver tartrate.

Frequently Asked Questions (FAQs)

1. What is the baseline solubility of this compound?

2. How can the solubility of this compound be increased?

The solubility of this compound can be significantly increased by two primary methods:

  • pH Adjustment: Lowering the pH of the solution by adding an acid.

  • Complexation: Adding a ligand that forms a stable, soluble complex with silver(I) ions.

3. Why does lowering the pH increase solubility?

Tartrate is the conjugate base of tartaric acid. By adding a strong acid like nitric acid, the tartrate ions (C₄H₄O₆²⁻) in the solution are protonated. This reaction removes tartrate ions from the solution, and according to Le Châtelier's principle, the equilibrium will shift to dissolve more solid this compound to replenish the tartrate ion concentration. Silver tartrate is known to be soluble in nitric acid.[1]

4. Which complexing agents are effective for dissolving this compound?

Ammonia (B1221849) is a highly effective complexing agent for silver ions. It reacts with Ag⁺ to form the soluble diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[2][3][4] This complex formation is a common method for dissolving otherwise insoluble silver salts like silver chloride and is expected to be effective for this compound.[5] Thiosulfate is another powerful complexing agent for silver ions.[6][7]

Troubleshooting Guide

Issue: this compound precipitate is not dissolving in an aqueous solution.

If you are encountering difficulty in dissolving this compound, follow these troubleshooting steps.

Logical Workflow for Solubility Enhancement

logical_workflow start Insoluble this compound (Ag₂C₄H₄O₆) choose_method Select a Solubilization Method start->choose_method ph_adjust Method 1: pH Adjustment choose_method->ph_adjust Acidic Conditions complexation Method 2: Complexation choose_method->complexation Basic/Neutral Conditions add_acid Add Dilute Nitric Acid ph_adjust->add_acid add_ammonia Add Aqueous Ammonia complexation->add_ammonia soluble_protonated Soluble Species: 2Ag⁺ + H₂C₄H₄O₆ add_acid->soluble_protonated soluble_complex Soluble Complex: 2[Ag(NH₃)₂]⁺ + C₄H₄O₆²⁻ add_ammonia->soluble_complex

Caption: Workflow for selecting a method to dissolve this compound.

Experimental Protocols

Method 1: Dissolution via pH Adjustment (Acidification)

This protocol describes how to dissolve this compound by lowering the pH with nitric acid. This method is suitable when the presence of nitrate (B79036) ions and an acidic environment will not interfere with subsequent experimental steps.

Materials:

  • This compound precipitate

  • Dilute nitric acid (e.g., 1 M HNO₃)

  • Deionized water

  • pH meter or pH indicator strips

  • Glass beaker and stir bar

Procedure:

  • Add the this compound precipitate to a beaker with a stir bar.

  • Add a small amount of deionized water to create a slurry.

  • Begin stirring the slurry.

  • Slowly add the dilute nitric acid dropwise to the beaker.

  • Monitor the pH of the solution. The precipitate should begin to dissolve as the solution becomes acidic.

  • Continue adding acid until all the this compound has dissolved. The tartrate ion will be protonated to form soluble tartaric acid.

  • Record the final volume and pH of the solution.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle nitric acid in a well-ventilated fume hood.

Method 2: Dissolution via Complexation with Ammonia

This protocol uses aqueous ammonia to form a soluble diamminesilver(I) complex. This is a common and effective method for dissolving sparingly soluble silver salts.

Materials:

  • This compound precipitate

  • Aqueous ammonia (e.g., 6 M NH₄OH)

  • Deionized water

  • Glass beaker and stir bar

Procedure:

  • Place the this compound precipitate in a beaker with a stir bar.

  • Add a minimal amount of deionized water to form a slurry.

  • Under a fume hood, slowly add aqueous ammonia to the stirring slurry.

  • The precipitate will dissolve as the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is formed.[3][4]

  • Continue adding ammonia until the solution becomes clear.

  • Note the volume of ammonia added.

Safety Precautions:

  • Aqueous ammonia has a strong odor and should be handled in a fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

Quantitative Data Summary

While specific solubility data for this compound is limited, the following table provides a qualitative and comparative summary of its solubility based on the principles for other silver salts.

Solvent/ReagentSolubilityResulting Silver SpeciesGoverning Principle
Water (H₂O)Sparingly SolubleAg⁺Intrinsic Solubility (Ksp)
Dilute Nitric Acid (HNO₃)SolubleAg⁺Le Châtelier's Principle (Protonation of Tartrate)
Aqueous Ammonia (NH₄OH)Soluble[Ag(NH₃)₂]⁺Complex Ion Formation
Sodium Thiosulfate (Na₂S₂O₃)Soluble[Ag(S₂O₃)₂]³⁻Complex Ion Formation[6]

Chemical Principles Visualization

The dissolution of this compound can be understood as shifting a chemical equilibrium. The diagram below illustrates how different reagents drive the dissolution process.

chemical_equilibrium cluster_solid Solid Phase Ag2Tartrate_solid Ag₂C₄H₄O₆(s) Ag_ion 2Ag⁺(aq) Ag2Tartrate_solid->Ag_ion Dissolution Ag_ion->Ag2Tartrate_solid Precipitation Tartrate_ion C₄H₄O₆²⁻(aq) Complex [Ag(NH₃)₂]⁺ Protonated H₂C₄H₄O₆ Ammonia Add NH₃ Ammonia->Complex Acid Add H⁺ Acid->Protonated

Caption: Equilibrium of this compound dissolution and influencing reagents.

References

Troubleshooting impurities in disilver tartrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of disilver tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is a white precipitate.[1] Any deviation from a white color, such as a grayish or brownish tint, may indicate the presence of impurities.

Q2: What are the primary reactants used in the synthesis of this compound?

This compound is typically synthesized through a precipitation reaction involving a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), and a tartrate salt, such as sodium tartrate or potassium sodium tartrate (Rochelle salt).[1]

Q3: Is this compound sensitive to light?

Yes, like many silver compounds, this compound can be sensitive to light. Prolonged exposure to light, especially UV light, can cause photodecomposition, resulting in the formation of metallic silver, which will give the product a grayish appearance.[2] It is advisable to conduct the synthesis and store the final product in the dark or under amber light.

Q4: In which solvents is this compound soluble?

This compound is generally considered insoluble in water. It is, however, soluble in dilute nitric acid.[1] It is also soluble in ammonia (B1221849) solutions due to the formation of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.

Troubleshooting Guide

Discolored product and low yields are common issues encountered during the synthesis of this compound. This guide addresses the most frequent problems, their probable causes, and corrective actions.

Problem Potential Cause Troubleshooting/Prevention
Gray or Black Precipitate Metallic Silver (Ag⁰) Impurity: This is often due to the reduction of silver ions (Ag⁺). This can be caused by the presence of reducing agents in the reactants or glassware, or by exposure to light. Tartrate itself can act as a reducing agent under certain conditions, similar to the reaction in Tollen's test.[3][4][5]- Ensure all glassware is scrupulously clean and rinsed with deionized water to remove any residual reducing agents. - Protect the reaction mixture from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.[2] - Maintain a neutral to slightly acidic pH during the precipitation to minimize the reducing potential of tartrate.
Brown or Brownish-Black Precipitate Silver(I) Oxide (Ag₂O) Impurity: The formation of silver oxide is a common side reaction when the synthesis is carried out under basic (alkaline) conditions.[6] The addition of a tartrate salt solution to silver nitrate can raise the pH, leading to the precipitation of Ag₂O.- Carefully control the pH of the reaction mixture. Ideally, the precipitation should be carried out in a neutral or slightly acidic solution. - Slowly add the tartrate solution to the silver nitrate solution with constant stirring to avoid localized areas of high pH. - If necessary, buffer the solution or add a few drops of dilute nitric acid to the silver nitrate solution before adding the tartrate.
Low Yield of Precipitate Incomplete Precipitation: This can occur if the concentrations of the reactant solutions are too low, or if the incorrect stoichiometry is used. Loss of Product During Washing: Excessive washing or washing with a solvent in which the product has some solubility can lead to product loss.- Use appropriately concentrated solutions of silver nitrate and the tartrate salt. - Ensure the molar ratio of silver nitrate to the tartrate salt is correct (2:1 for this compound). - After precipitation, allow the mixture to stand for a period to ensure complete precipitation. Cooling the mixture can also help. - Wash the precipitate with cold deionized water to minimize solubility losses. Avoid excessive washing.
Product is Difficult to Filter Colloidal Precipitate Formation: Very fine particles may form, which can pass through standard filter paper.- Gently heat the solution containing the precipitate (digestion) to encourage the growth of larger crystals that are easier to filter.[2] - Adding a small amount of a neutral electrolyte, such as a dilute nitric acid solution, can help to coagulate the colloid.[2]

Quantitative Data

The following table summarizes key quantitative data relevant to this compound synthesis.

Property Value Notes
Molecular Formula C₄H₄Ag₂O₆[7]
Molar Mass 363.81 g/mol Calculated from the molecular formula.
Solubility of Silver Nitrate in Water 256 g/100 mL (25 °C)Highly soluble, making it an excellent source of silver ions.[8]
Solubility of Tartaric Acid in Water ~20 g/100 mL (room temp)The solubility of tartrate salts will vary.[9]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Silver Nitrate (AgNO₃)

  • Sodium Tartrate (Na₂C₄H₄O₆) or Potassium Sodium Tartrate (KNaC₄H₄O₆·4H₂O)

  • Deionized Water

  • Amber glassware (e.g., beakers, Erlenmeyer flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of silver nitrate in deionized water in an amber beaker. A typical concentration is 0.1 M.

    • Prepare a solution of sodium tartrate (or potassium sodium tartrate) in deionized water. The molar concentration should be half that of the silver nitrate solution (e.g., 0.05 M) to achieve a 2:1 molar ratio of Ag⁺ to C₄H₄O₆²⁻.

  • Precipitation:

    • Place the silver nitrate solution on a magnetic stirrer and begin stirring.

    • Slowly add the tartrate solution dropwise to the stirred silver nitrate solution.

    • A white precipitate of this compound will form immediately.[1]

    • Continue stirring for 15-20 minutes after the addition is complete to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Turn off the stirrer and allow the precipitate to settle.

    • Carefully decant the supernatant liquid.

    • Wash the precipitate by adding a small amount of cold deionized water, stirring gently, allowing it to settle, and decanting the wash water. Repeat this washing step two more times.

    • Collect the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.

  • Drying:

    • Carefully transfer the filtered precipitate to a watch glass.

    • Dry the product in a drying oven at a low temperature (e.g., 60-70 °C) until a constant weight is achieved. Avoid high temperatures, as this can cause decomposition.

    • Store the dried this compound in a dark, dry place.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_ag Prepare AgNO₃ Solution precipitation Precipitation: Add Tartrate to AgNO₃ prep_ag->precipitation prep_tart Prepare Tartrate Solution prep_tart->precipitation wash Wash Precipitate precipitation->wash filtration Vacuum Filtration wash->filtration drying Drying filtration->drying storage Storage (Dark) drying->storage

Caption: Workflow for the synthesis of this compound.

troubleshooting_impurities Troubleshooting Common Impurities in this compound Synthesis start Observe Precipitate Color color_check Is the precipitate white? start->color_check impure_gray Gray/Black Precipitate (Likely Metallic Silver) color_check->impure_gray No (Gray/Black) impure_brown Brown/Brown-Black Precipitate (Likely Silver Oxide) color_check->impure_brown No (Brown) pure Pure this compound color_check->pure Yes cause_gray Causes: - Reducing agents - Light exposure impure_gray->cause_gray solution_gray Solutions: - Use clean glassware - Protect from light cause_gray->solution_gray cause_brown Cause: - Basic (alkaline) pH impure_brown->cause_brown solution_brown Solution: - Control pH (neutral/acidic) cause_brown->solution_brown

Caption: Troubleshooting flowchart for identifying impurities.

References

Technical Support Center: Stabilizing Disilver Tartrate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization and long-term storage of disilver tartrate solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solution stability a concern?

This compound (C₄H₄Ag₂O₆) is a silver salt of tartaric acid. In solution, it can be prone to degradation over time, primarily through the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰), leading to precipitation, color changes, and a loss of the solution's intended properties. The light sensitivity of silver salts further complicates long-term storage.

2. What are the primary factors that influence the stability of this compound solutions?

Several factors can impact the stability of this compound solutions, drawing parallels from studies on silver nanoparticles and tartrate stability in other contexts. These include:

  • Light Exposure: Silver salts are known to be photosensitive and can undergo photolytic decomposition, where light triggers the reduction of silver ions.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Conversely, low temperatures can sometimes promote the crystallization and precipitation of tartrate salts.

  • pH of the Solution: The pH affects the surface charge and oxidative dissolution of silver-containing species, influencing aggregation and stability.

  • Presence of Contaminants: Impurities, particularly halide ions like chloride, can significantly destabilize silver-containing solutions.

  • Concentration of Stabilizers: The concentration of tartrate itself or other added stabilizers is crucial for maintaining a stable solution.

3. What are the visual indicators of instability in a this compound solution?

Common signs of degradation include:

  • Color Change: A change in color, often to a yellowish, brownish, or grayish hue, can indicate the formation of colloidal silver nanoparticles due to the reduction of silver ions.

  • Precipitation: The formation of a solid precipitate can be either silver tartrate crashing out of solution or the agglomeration of reduced metallic silver.

  • Turbidity: An increase in the cloudiness of the solution suggests the formation of insoluble particles.

4. What are the recommended storage conditions for long-term stability?

Based on best practices for storing silver-containing solutions and silver nanoparticles, the following conditions are recommended:

  • Storage in the Dark: To prevent light-induced degradation, solutions should be stored in amber glass bottles or containers wrapped in aluminum foil.

  • Refrigeration: Storing solutions at low temperatures (e.g., 2-8°C) can help to slow down degradation reactions. However, it is essential to monitor for any potential precipitation of the tartrate salt itself at these lower temperatures.

  • Inert Atmosphere: For highly sensitive applications, purging the headspace of the storage container with an inert gas like argon or nitrogen can help to prevent oxidation.

5. Can additives be used to enhance the stability of this compound solutions?

Yes, certain additives can act as stabilizers. In the context of tartrate-capped silver nanoparticles, disodium (B8443419) tartrate itself serves as a capping agent to prevent agglomeration. Other potential stabilizers, often used for silver nanoparticles, include polymers like polyvinylpyrrolidone (B124986) (PVP) and citrate (B86180) salts. The choice of stabilizer will depend on the specific application and potential interferences.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution has turned yellow/brown/gray Light-induced reduction of silver ions to metallic silver.1. Immediately protect the solution from light. 2. For future preparations, conduct the synthesis and storage in a dark environment. 3. Consider preparing fresh solution for critical applications.
A white crystalline precipitate has formed The concentration of this compound has exceeded its solubility limit at the storage temperature.1. Gently warm the solution to see if the precipitate redissolves. 2. If it redissolves, consider storing the solution at a slightly higher temperature, while still protecting it from light. 3. For future preparations, consider using a slightly lower concentration of this compound.
A dark, fine precipitate is observed Aggregation and precipitation of reduced metallic silver.1. This indicates significant degradation. The solution may no longer be suitable for its intended use. 2. Review storage conditions, particularly light exposure and temperature. 3. Ensure the absence of contaminating reducing agents.
Solution appears turbid or cloudy Formation of insoluble species, either through precipitation of the salt or aggregation of reduced silver.1. Centrifuge a small aliquot to identify the nature of the precipitate. 2. Refer to the actions for precipitation based on the precipitate's appearance. 3. Check for any contaminants that may have been introduced.

Experimental Protocols

Protocol for Preparation of a Stabilized Tartrate-Capped Silver Nanoparticle Solution

This protocol is adapted from a method for green synthesis of tartrate-capped silver nanoparticles and serves as a model for preparing a stable silver-tartrate containing solution.

Materials:

Procedure:

  • Prepare a stock solution of silver nitrate (e.g., 10 mM) in deionized water.

  • Prepare a stock solution of disodium tartrate (e.g., 50 mM) in deionized water.

  • Prepare a stock solution of L-ascorbic acid (e.g., 100 mM) in deionized water.

  • In a light-protected vessel (e.g., an amber glass flask), combine the disodium tartrate solution with deionized water.

  • Adjust the pH of the tartrate solution to approximately 11 using sodium hydroxide.

  • While vigorously stirring, add the silver nitrate solution to the pH-adjusted tartrate solution.

  • Add the L-ascorbic acid solution dropwise to the mixture. A color change should be observed as silver nanoparticles form.

  • Continue stirring for a designated period (e.g., 30 minutes) to ensure the reaction is complete.

  • Store the final solution in a sealed, light-protected container at 2-8°C.

Data Presentation

Table 1: Effect of Storage Conditions on the Stability of Silver-Containing Solutions (Qualitative Summary)

Condition Effect on Stability Rationale Reference
Light Exposure Decreases stabilityPromotes photolytic reduction of Ag⁺ to Ag⁰.
Dark Storage Increases stabilityPrevents light-induced degradation.
Elevated Temperature Decreases stabilityAccelerates the rate of degradation reactions.
Refrigerated Temperature (2-8°C) Generally increases stabilitySlows down chemical degradation pathways.
Acidic pH May decrease stabilityCan lead to the aggregation of silver particles.
Alkaline pH (e.g., ~11) Can increase stabilityCan promote the formation of stable tartrate-capped nanoparticles.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation cluster_prep Solution Preparation cluster_synthesis Synthesis (in dark conditions) cluster_storage Storage prep_AgNO3 Prepare AgNO₃ Solution add_AgNO3 Add AgNO₃ Solution with Stirring prep_AgNO3->add_AgNO3 prep_tartrate Prepare Disodium Tartrate Solution mix_tartrate_water Mix Tartrate and Water prep_tartrate->mix_tartrate_water prep_ascorbic Prepare L-Ascorbic Acid Solution add_ascorbic Add L-Ascorbic Acid Dropwise prep_ascorbic->add_ascorbic adjust_pH Adjust pH to ~11 with NaOH mix_tartrate_water->adjust_pH adjust_pH->add_AgNO3 add_AgNO3->add_ascorbic stir Stir for 30 minutes add_ascorbic->stir store Store in sealed, amber container at 2-8°C stir->store

Caption: Workflow for preparing a stabilized tartrate-capped silver solution.

troubleshooting_guide Troubleshooting Guide for Solution Instability start Observe Instability in Solution precipitate Precipitate Formation? start->precipitate color_change Color Change? precipitate->color_change No precipitate_white White & Crystalline precipitate->precipitate_white Yes precipitate_dark Dark & Fine precipitate->precipitate_dark Yes action_light Action: Protect from light. Indicates Ag reduction. color_change->action_light Yes action_solubility Action: Check solubility, gently warm solution. precipitate_white->action_solubility action_reduction Action: Indicates Ag reduction. Review light/temp protection. precipitate_dark->action_reduction

Caption: Troubleshooting flowchart for common solution stability issues.

stability_factors Factors Affecting this compound Solution Stability center This compound Solution Stability degradation Degradation (Ag⁺ -> Ag⁰) center->degradation precipitation Precipitation center->precipitation light Light Exposure light->degradation temp Temperature temp->degradation ph pH ph->degradation contaminants Contaminants (e.g., Cl⁻) contaminants->degradation stabilizers Stabilizer Concentration stabilizers->center

Caption: Key factors influencing the stability of this compound solutions.

Disilver Tartrate Crystal Growth: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of disilver tartrate crystal growth methods. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during synthesis and crystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and crystal growth of this compound, offering potential causes and solutions in a question-and-answer format.

Issue / Question Potential Cause(s) Recommended Solution(s)
No precipitate forms upon mixing silver nitrate (B79036) and sodium tartrate solutions. - Reactant concentrations are too low. - The solution is not supersaturated.- Increase the concentration of the silver nitrate and/or sodium tartrate solutions. - Slowly evaporate the solvent to increase the concentration of the reactants.
A brown or black precipitate forms instead of white this compound. - Photodecomposition of silver tartrate due to light exposure. - Presence of reducing impurities in the reactants or solvent.- Conduct the experiment in a darkened environment or using amber glassware. - Use high-purity reagents and deionized water.
The precipitate is amorphous or a fine powder, not crystalline. - Rapid precipitation due to high supersaturation. - Lack of nucleation sites for crystal growth.- Decrease the rate of addition of the precipitating agent. - Reduce the concentration of the reactant solutions. - Introduce seed crystals of this compound to encourage controlled growth.
A large number of very small crystals are formed (microcrystals). - High rate of nucleation. - Insufficient time for crystal growth.- Lower the temperature of the crystallization solution to decrease nucleation rate. - Use a solvent in which this compound has slightly higher solubility to slow down precipitation. - Employ a gel growth method to control diffusion and nucleation.
Crystals are dendritic or irregularly shaped. - Uncontrolled, rapid crystal growth. - High concentration gradients in the solution.- Slow down the crystallization process by controlling the rate of cooling or solvent evaporation. - Ensure gentle and uniform stirring to maintain a homogeneous solution.
Crystals are contaminated with impurities. - Impurities present in the starting materials or solvent. - Co-precipitation of other salts.- Recrystallize the this compound from a suitable solvent (e.g., dilute nitric acid). - Use analytical grade reagents and purified water.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: this compound is synthesized through a precipitation reaction between a soluble silver salt, typically silver nitrate (AgNO₃), and a tartrate salt, such as sodium tartrate (Na₂C₄H₄O₆) or Rochelle salt (potassium sodium tartrate). The reaction proceeds as follows:

2AgNO₃(aq) + Na₂C₄H₄O₆(aq) → Ag₂C₄H₄O₆(s) + 2NaNO₃(aq)

Q2: What are the key factors influencing the quality of this compound crystals?

A2: The primary factors affecting crystal quality are:

  • Temperature: Lower temperatures generally slow down the crystallization process, leading to fewer, larger, and more well-defined crystals.

  • pH: The pH of the solution can influence the solubility of this compound and the presence of competing reactions.

  • Concentration of Reactants: High concentrations can lead to rapid precipitation and the formation of amorphous solids or microcrystals. Lower concentrations favor slower, more controlled crystal growth.

  • Rate of Mixing: A slow and controlled mixing of reactants helps to avoid localized high supersaturation, which can cause rapid nucleation.

  • Presence of Impurities: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, affecting purity and morphology.

Q3: How can I increase the size of my this compound crystals?

A3: To grow larger crystals, you can:

  • Use a seeded growth technique: Introduce a small, well-formed crystal (a seed crystal) into a slightly supersaturated solution of this compound. The solute will then deposit onto the seed crystal, allowing it to grow larger.

  • Slowly cool the crystallization solution: Prepare a saturated solution at a higher temperature and then cool it down slowly. The solubility will decrease gradually, promoting the growth of existing crystals rather than the formation of new ones.

  • Utilize a gel growth method: Growing crystals in a silica (B1680970) gel or agar (B569324) gel matrix can slow down the diffusion of reactants, leading to the formation of larger and more perfect crystals.

Experimental Protocols

Protocol 1: Synthesis of this compound by Direct Precipitation

This protocol outlines the basic method for synthesizing this compound powder.

Materials:

  • Silver nitrate (AgNO₃), 0.1 M solution

  • Sodium tartrate (Na₂C₄H₄O₆), 0.05 M solution

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Methodology:

  • In a clean beaker, place 100 mL of the 0.05 M sodium tartrate solution.

  • While stirring gently with a magnetic stirrer, slowly add 100 mL of the 0.1 M silver nitrate solution dropwise. A white precipitate of this compound will form immediately.

  • Continue stirring for 15-20 minutes to ensure the reaction is complete.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any soluble impurities.

  • Dry the resulting white powder in a desiccator or a low-temperature oven (below 60°C) away from direct light.

Protocol 2: Recrystallization for Improved Crystal Quality

This protocol describes how to improve the crystallinity of the initially precipitated this compound.

Materials:

  • Crude this compound powder (from Protocol 1)

  • Dilute nitric acid (0.1 M)

  • Deionized water

  • Beakers

  • Hot plate with magnetic stirring capability

  • Crystallizing dish

Methodology:

  • In a beaker, dissolve the crude this compound powder in a minimal amount of warm (40-50°C) 0.1 M nitric acid with stirring. The solution should become clear.

  • Filter the warm solution to remove any insoluble impurities.

  • Cover the crystallizing dish with a watch glass or perforated parafilm and allow the solution to cool down slowly to room temperature in a dark, vibration-free environment.

  • As the solution cools, the solubility of this compound will decrease, and crystals will begin to form.

  • Once crystallization is complete, carefully decant the supernatant liquid.

  • Wash the crystals with a small amount of cold deionized water and then dry them in a desiccator.

Diagrams

Experimental_Workflow Experimental Workflow for this compound Crystal Growth cluster_synthesis Synthesis cluster_purification Purification & Crystallization s1 Prepare 0.1M AgNO3 Solution s3 Slowly Mix Solutions with Stirring s1->s3 s2 Prepare 0.05M Na2C4H4O6 Solution s2->s3 s4 Precipitation of Crude this compound s3->s4 p1 Dissolve Crude Precipitate in Warm Dilute HNO3 s4->p1 Transfer Crude Product p2 Filter to Remove Impurities p1->p2 p3 Slow Cooling for Crystallization p2->p3 p4 Isolate and Dry Crystals p3->p4

Caption: Workflow for the synthesis and purification of this compound crystals.

Troubleshooting_Logic Troubleshooting Logic for Crystal Growth Issues start Crystal Growth Experiment issue Unsatisfactory Crystals? start->issue no_xtal No Crystals issue->no_xtal Yes small_xtal Small Crystals issue->small_xtal Yes poor_shape Poor Morphology issue->poor_shape Yes end Successful Crystal Growth issue->end No sol_no_xtal Increase Concentration / Evaporate Solvent no_xtal->sol_no_xtal sol_small_xtal Decrease Temperature / Use Seeding small_xtal->sol_small_xtal sol_poor_shape Slow Down Growth Rate / Ensure Uniform Stirring poor_shape->sol_poor_shape

Caption: Decision-making flowchart for troubleshooting common crystal growth problems.

Technical Support Center: Overcoming Aggregation in Silver Nanoparticle Synthesis Utilizing Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of silver nanoparticles (AgNPs) where tartrate is a key reagent. While the direct use of disilver tartrate as a precursor is not widely documented, this guide addresses the common challenges of aggregation by focusing on the well-established role of tartrate as both a reducing and stabilizing agent in silver nanoparticle synthesis, typically with silver nitrate (B79036) as the silver source.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of tartrate in silver nanoparticle synthesis?

A1: In the chemical reduction synthesis of silver nanoparticles, tartrate primarily acts as a reducing agent, converting silver ions (Ag+) to silver atoms (Ag^0). Additionally, the tartrate molecules can adsorb onto the surface of the newly formed nanoparticles, functioning as a capping or stabilizing agent to prevent aggregation.

Q2: Why is aggregation a common problem in silver nanoparticle synthesis?

A2: Silver nanoparticles have a high surface energy, which makes them thermodynamically unstable. To minimize this energy, they tend to agglomerate. Effective stabilization, through electrostatic repulsion or steric hindrance provided by capping agents, is crucial to prevent this.[1][2]

Q3: Can this compound be used as a precursor for AgNP synthesis?

A3: While silver nitrate is the most common silver precursor, the use of this compound is less conventional. In theory, a reducing agent could be used to reduce the silver ions within the this compound complex to form silver nanoparticles. However, controlling the release and reduction of silver ions from this less soluble precursor could present challenges in achieving monodispersity and preventing aggregation.

Q4: What are the key factors influencing aggregation during synthesis?

A4: Several factors can influence the aggregation of silver nanoparticles, including:

  • pH of the reaction medium: The pH affects the surface charge of the nanoparticles and the effectiveness of the stabilizing agent.[2]

  • Concentration of reactants: The ratio of the silver precursor to the reducing and stabilizing agents is critical.

  • Temperature: Temperature affects the rate of reduction and nucleation, which in turn influences particle size and stability.

  • Ionic strength of the medium: High salt concentrations can screen the electrostatic repulsion between nanoparticles, leading to aggregation.[2][3]

  • Purity of reagents and solvent: Impurities can interfere with the synthesis and stabilization process.

Q5: How can I tell if my silver nanoparticles are aggregated?

A5: Aggregation can be identified through several methods:

  • Visual inspection: A color change of the colloidal solution from yellow/brown to gray or black, and the formation of a precipitate are visual indicators of aggregation.

  • UV-Vis Spectroscopy: A broadening or red-shifting of the surface plasmon resonance (SPR) peak, or the appearance of a second peak at longer wavelengths, suggests aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the particles in suspension. An increase in the average particle size or a multimodal size distribution can indicate aggregation.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles and their state of aggregation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Immediate graying/blackening of the solution and precipitation. Rapid, uncontrolled reduction and subsequent aggregation.- Decrease the reaction temperature to slow down the reduction rate.- Reduce the concentration of the reducing agent.- Increase the concentration of the stabilizing agent (e.g., additional tartrate or a co-stabilizer like PVP).
UV-Vis spectrum shows a broad or red-shifted SPR peak. Polydispersity and/or aggregation of nanoparticles.- Optimize the molar ratio of silver precursor to tartrate.- Control the rate of addition of the reducing agent.- Ensure uniform heating and stirring throughout the synthesis.
DLS results show a large hydrodynamic diameter or multiple peaks. Aggregation of nanoparticles in the suspension.- Increase the concentration of the stabilizing agent.- Adjust the pH to ensure optimal surface charge for electrostatic stabilization.- Use a co-stabilizer such as Polyvinylpyrrolidone (PVP) or citrate.[1]
Nanoparticles are stable initially but aggregate over time. Insufficient long-term stabilization.- Add a secondary, more robust stabilizing agent (e.g., PVP) after the initial synthesis.- Store the nanoparticle suspension at a lower temperature (e.g., 4°C) in the dark.- Ensure the storage solution has a low ionic strength.
Inconsistent results between batches. Variations in experimental conditions.- Precisely control reaction parameters such as temperature, pH, stirring speed, and reagent addition rates.- Use fresh, high-purity reagents and deionized water.- Standardize the cleaning procedure for all glassware.

Experimental Protocols

Protocol 1: Synthesis of Silver Nanoparticles using Silver Nitrate and Sodium Tartrate

This protocol outlines a common method for synthesizing silver nanoparticles where tartrate acts as the reducing and stabilizing agent.

Materials:

  • Silver Nitrate (AgNO₃)

  • Sodium Tartrate (Na₂C₄H₄O₆)

  • Deionized water

  • Heating mantle with magnetic stirrer

  • Round bottom flask

  • Condenser

Procedure:

  • Prepare a 1 mM solution of silver nitrate in deionized water.

  • Prepare a 10 mM solution of sodium tartrate in deionized water.

  • In a clean round bottom flask, add 50 mL of the 1 mM silver nitrate solution.

  • Heat the solution to boiling under vigorous stirring.

  • To the boiling solution, add 5 mL of the 10 mM sodium tartrate solution dropwise.

  • Continue heating and stirring the solution. A color change from colorless to yellow or brown indicates the formation of silver nanoparticles.

  • After the color change is complete (typically 15-30 minutes), remove the heat and allow the solution to cool to room temperature while stirring.

  • Characterize the synthesized nanoparticles using UV-Vis spectroscopy, DLS, and TEM.

Quantitative Data Summary:

ParameterValueReference
Silver Nitrate Concentration1 mMGeneral Protocol
Sodium Tartrate Concentration10 mMGeneral Protocol
Reaction TemperatureBoiling (approx. 100°C)General Protocol
Expected SPR Peak~400-450 nmGeneral Observation

Visualizations

experimental_workflow Experimental Workflow for AgNP Synthesis cluster_prep Reagent Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization prep_ag Prepare 1 mM AgNO₃ Solution heat_ag Heat AgNO₃ solution to boiling prep_ag->heat_ag prep_tartrate Prepare 10 mM Sodium Tartrate Solution add_tartrate Add Sodium Tartrate dropwise prep_tartrate->add_tartrate heat_ag->add_tartrate reaction Reaction and Color Change add_tartrate->reaction cool Cool to Room Temperature reaction->cool uv_vis UV-Vis Spectroscopy cool->uv_vis dls Dynamic Light Scattering cool->dls tem Transmission Electron Microscopy cool->tem

Caption: Workflow for silver nanoparticle synthesis and characterization.

aggregation_pathway Pathway to Nanoparticle Aggregation vs. Stabilization cluster_stabilization Stabilization cluster_aggregation Aggregation start Ag⁺ + Reducing Agent formation Ag⁰ (Silver Atoms) start->formation nucleation Nucleation (Formation of Nanoparticle Seeds) formation->nucleation growth Nanoparticle Growth nucleation->growth stabilized Stable, Dispersed Nanoparticles growth->stabilized Electrostatic/Steric Repulsion aggregated Aggregated Nanoparticles growth->aggregated Van der Waals Forces capping Sufficient Capping Agent (e.g., Tartrate) insufficient_capping Insufficient Capping Agent

Caption: Competing pathways of nanoparticle stabilization and aggregation.

References

Technical Support Center: Purity Analysis of Synthesized Disilver Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purity analysis of synthesized disilver tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the correct molecular formula and molecular weight of this compound?

A1: The molecular formula for this compound is C₄H₄Ag₂O₆.[1] Its corresponding molecular weight is approximately 363.81 g/mol .[1]

Q2: What are the expected elemental analysis values for pure this compound?

A2: The theoretical elemental composition of this compound (C₄H₄Ag₂O₆) is provided in the table below. These values are a critical benchmark for assessing the purity of a synthesized sample.

Q3: What is a typical acceptance criterion for purity based on elemental analysis?

A3: For elemental analysis, a common acceptance criterion for a pure compound is that the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Q4: What are the primary starting materials for the synthesis of this compound, and could they be present as impurities?

A4: this compound is typically synthesized by reacting a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), with a solution of tartaric acid (C₄H₆O₆) or a tartrate salt. Yes, unreacted silver nitrate or tartaric acid are common impurities if the reaction is incomplete or if the product is not washed sufficiently.

Q5: Can this compound decompose, and what are the potential decomposition products?

A5: While specific data on this compound is limited, silver-containing compounds can be sensitive to light and heat. A potential impurity resulting from decomposition or side reactions is silver oxide (Ag₂O), which is dark-gray to black, or even elemental silver. The presence of these would cause discoloration of the typically white this compound precipitate.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Synthesized product is grey, dark brown, or black instead of white. Formation of silver oxide (Ag₂O) or elemental silver due to exposure to light, elevated temperatures, or impurities that act as reducing agents.- Conduct the synthesis and handling of the product under reduced light conditions (e.g., using amber glassware).- Ensure the reaction temperature is controlled and avoid excessive heating during drying.- Analyze the starting materials for reducing impurities.
Low yield of precipitated this compound. - Incomplete reaction due to incorrect stoichiometry or insufficient reaction time.- The pH of the reaction mixture may not be optimal for precipitation.- Loss of product during washing steps if it has some solubility in the wash solvent.- Verify the molar ratios of silver nitrate and tartaric acid.- Allow for sufficient reaction time with adequate stirring.- Adjust the pH; tartrate precipitation can be pH-dependent.[2]- Use ice-cold washing solvents to minimize solubility losses.
Elemental analysis shows a lower-than-expected silver percentage. Presence of unreacted tartaric acid or other low molecular weight organic impurities.- Ensure the precipitated this compound is thoroughly washed with deionized water to remove unreacted starting materials and soluble byproducts.- Recrystallize the product if possible, though solvent selection is critical due to low solubility.
Elemental analysis shows a higher-than-expected silver percentage. Presence of silver oxide or other silver-rich impurities.- Review the synthesis conditions to prevent decomposition (see "Discoloration" issue above).- Use characterization techniques like XRD to identify crystalline impurities.
Precipitation is very slow or does not occur. Supersaturation of the solution. The nucleation phase for tartrate salts can be slow.[3]- Gently scratch the inside of the reaction vessel with a glass rod to induce crystallization.- Add a seed crystal of this compound if available.- Ensure the concentration of reactants is sufficient to exceed the solubility product.

Purity and Composition Data

Table 1: Theoretical Elemental Composition of this compound (C₄H₄Ag₂O₆)

ElementSymbolAtomic Weight ( g/mol )Molar RatioWeight Percentage (%)
CarbonC12.01413.21%
HydrogenH1.0141.11%
SilverAg107.87259.30%
OxygenO16.00626.38%
Total 100.00%

Table 2: Key Analytical Techniques for Purity Assessment

Analytical Technique Purpose Expected Result for Pure this compound
Elemental Analysis (CHN) Quantifies the weight percentage of Carbon and Hydrogen.Experimental values should be within ±0.4% of the theoretical values in Table 1.
Silver Titration (Volhard Method) Quantifies the weight percentage of Silver.The determined silver content should align with the theoretical value of 59.30%.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups and confirms the presence of the tartrate backbone.The spectrum should show characteristic peaks for O-H, C-H, C=O (carboxylate), and C-O stretches, consistent with the tartrate structure.
X-Ray Diffraction (XRD) Determines the crystalline structure and identifies crystalline impurities.The diffraction pattern should match the known pattern for this compound and be free of peaks from other phases like silver nitrate or silver oxide.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via precipitation.

Materials:

  • Silver Nitrate (AgNO₃)

  • L-Tartaric Acid (C₄H₆O₆)

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) solution (optional, for pH adjustment)

  • Deionized Water

  • Amber glassware (e.g., beakers, flasks)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a calculated amount of L-Tartaric Acid in deionized water in an amber beaker.

    • In a separate amber beaker, dissolve a stoichiometric amount of Silver Nitrate (2 moles of AgNO₃ per 1 mole of C₄H₆O₆) in deionized water.

  • Reaction:

    • Slowly add the silver nitrate solution to the tartaric acid solution with constant stirring. A white precipitate of this compound should form.[5]

    • Troubleshooting Note: If the solution is too acidic, precipitation may be incomplete. The pH can be carefully adjusted by the dropwise addition of a dilute ammonium hydroxide solution to promote the formation of the tartrate dianion.

  • Isolation:

    • Allow the mixture to stir for 1-2 hours at room temperature to ensure complete precipitation.

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the precipitate on the filter paper multiple times with small portions of ice-cold deionized water to remove any unreacted starting materials and soluble byproducts.

  • Drying:

    • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) under dark conditions to prevent decomposition.

Protocol 2: Quantitative Analysis of Silver by Volhard Titration

This protocol outlines the determination of silver content in the synthesized product.

Materials:

Procedure:

  • Sample Digestion:

    • Accurately weigh a sample of the dried this compound and place it in a flask.

    • Carefully add concentrated nitric acid to dissolve the sample. This will digest the tartrate and release Ag⁺ ions into the solution. Gently heat if necessary to ensure complete dissolution.

  • Titration Setup:

    • After cooling, dilute the solution with deionized water.

    • Add a small amount of nitrobenzene (to coagulate the AgSCN precipitate) and a few mL of the ferric ammonium sulfate indicator.

  • Titration:

    • Titrate the solution with a standardized potassium thiocyanate (KSCN) solution.[6] The Ag⁺ ions will react with SCN⁻ to form a white precipitate of silver thiocyanate (AgSCN).

    • Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)

  • Endpoint Determination:

    • The endpoint is reached when all Ag⁺ ions have precipitated. The first excess drop of KSCN will react with the Fe³⁺ indicator to form a reddish-brown complex, signaling the end of the titration.

  • Calculation:

    • Calculate the moles of KSCN used, which is equal to the moles of silver in the sample. From this, determine the weight percentage of silver in your synthesized this compound and compare it to the theoretical value.

Visual Workflow and Logic Diagrams

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product AgNO3 Dissolve Silver Nitrate in Deionized Water Mix Mix Solutions (Slow Addition) AgNO3->Mix Tartaric Dissolve Tartaric Acid in Deionized Water Tartaric->Mix Precipitate Precipitation of This compound Mix->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Deionized Water Filter->Wash Dry Vacuum Dry (Low Temp, Dark) Wash->Dry Final Pure this compound Dry->Final Purity_Analysis_Logic cluster_analysis Analytical Techniques cluster_data Data Comparison cluster_conclusion Conclusion Synthesized Synthesized This compound Elem Elemental Analysis (C, H) Synthesized->Elem Titration Silver Titration (Ag) Synthesized->Titration FTIR FTIR Spectroscopy Synthesized->FTIR XRD X-Ray Diffraction Synthesized->XRD Theory Theoretical Values (Stoichiometry) Elem->Theory Compare %wt Titration->Theory Compare %wt Structure Expected Structure & Functional Groups FTIR->Structure Compare Spectra Phase Crystalline Phase Identity XRD->Phase Compare Pattern Purity Assess Purity & Identify Impurities Theory->Purity Structure->Purity Phase->Purity

References

Validation & Comparative

A Comparative Analysis of Reactivity: Disilver Tartrate vs. Silver Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of disilver tartrate and silver citrate (B86180), two silver-based compounds with significant potential in various scientific and pharmaceutical applications. Understanding their relative reactivity, thermal stability, and solubility is crucial for optimizing their use in areas such as antimicrobial formulations, catalysis, and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for their comparative analysis, and presents visual diagrams to elucidate experimental workflows and the factors governing their chemical behavior.

Quantitative Data Summary

A direct comparison of the physicochemical properties of this compound and silver citrate is essential for selecting the appropriate compound for a specific application. The following table summarizes the available data for these two silver salts. It is important to note that while extensive data is available for silver citrate, specific experimental values for the thermal decomposition and a precise solubility product for this compound are not as readily available in the current literature.

PropertyThis compound (Ag₂C₄H₄O₆)Silver Citrate (Ag₃C₆H₅O₇)
Molar Mass 363.81 g/mol 512.71 g/mol
Appearance White to off-white powderWhite powder
Solubility in Water Data not readily available; expected to be sparingly soluble.Sparingly soluble (approx. 0.285 g/L)[1][2]
Solubility Product (Ksp) Not readily available in literature.Estimated to be in the order of 10⁻¹¹ to 10⁻¹²[2]
Thermal Decomposition Onset Not readily available in literature.Approximately 200-210 °C[2]
Decomposition Products Expected to be elemental silver (Ag) and decomposition products of the tartrate ligand (e.g., CO, CO₂, H₂O).Elemental silver (Ag) and decomposition products of the citrate ligand (e.g., CO, CO₂, H₂O)[2].
Antimicrobial Activity Expected to exhibit antimicrobial properties due to the release of Ag⁺ ions.Demonstrated strong bacteriostatic and bactericidal activities[1][2].

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following are detailed experimental protocols for assessing their thermal stability and solubility.

Comparative Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the thermal decomposition profiles of this compound and silver citrate.

Apparatus:

  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

  • Alumina or platinum crucibles.

  • Analytical balance (±0.01 mg).

  • Inert gas supply (e.g., Nitrogen, Argon).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the silver salt (this compound or silver citrate) into a clean, tared crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the analyzer.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the total mass loss. The final residual mass should correspond to the theoretical mass of elemental silver.

    • DSC Curve: Analyze the DSC curve to identify endothermic or exothermic events associated with decomposition. Determine the peak temperature of these events. For silver citrate, an exothermic peak around 200-210 °C is expected, corresponding to its decomposition to elemental silver.

Determination of Aqueous Solubility and Solubility Product (Ksp)

Objective: To determine and compare the aqueous solubility and calculate the solubility product (Ksp) of this compound and silver citrate.

Apparatus:

  • Constant temperature water bath or shaker.

  • Centrifuge.

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) for silver ion concentration measurement.

  • pH meter.

  • Filtration apparatus (0.22 µm syringe filters).

  • Volumetric flasks and pipettes.

Procedure:

  • Equilibrium Saturation:

    • Prepare a suspension of the silver salt (this compound or silver citrate) in deionized water in a sealed flask. Ensure an excess of the solid is present.

    • Place the flask in a constant temperature bath (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Acidify the filtered solution with a small amount of concentrated nitric acid to prevent precipitation of silver salts and to prepare it for analysis.

    • Dilute the acidified solution to a known volume with deionized water to bring the silver concentration within the linear range of the analytical instrument.

  • Silver Ion Concentration Measurement:

    • Prepare a series of silver nitrate (B79036) standards of known concentrations.

    • Measure the silver concentration in the prepared sample solutions using AAS or ICP-OES.

  • Calculation of Solubility and Ksp:

    • From the measured silver ion concentration, calculate the molar solubility (S) of the silver salt.

    • For this compound (Ag₂C₄H₄O₆):

      • Ag₂C₄H₄O₆(s) ⇌ 2Ag⁺(aq) + C₄H₄O₆²⁻(aq)

      • Ksp = [Ag⁺]²[C₄H₄O₆²⁻] = (2S)²(S) = 4S³

    • For Silver Citrate (Ag₃C₆H₅O₇):

      • Ag₃C₆H₅O₇(s) ⇌ 3Ag⁺(aq) + C₆H₅O₇³⁻(aq)

      • Ksp = [Ag⁺]³[C₆H₅O₇³⁻] = (3S)³(S) = 27S⁴

Visualizations

To further clarify the experimental processes and the factors influencing the reactivity of these compounds, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Comparative Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep1 Weigh this compound tga_dsc TGA/DSC Analysis (Thermal Stability) prep1->tga_dsc solubility Solubility Determination (Aqueous Reactivity) prep1->solubility prep2 Weigh Silver Citrate prep2->tga_dsc prep2->solubility data1 Decomposition Temperature & Mass Loss Comparison tga_dsc->data1 data2 Solubility & Ksp Comparison solubility->data2 conclusion Comparative Reactivity Profile data1->conclusion data2->conclusion G cluster_factors Influencing Factors cluster_properties Resulting Properties reactivity Reactivity of Silver Carboxylates ligand Ligand Structure (Tartrate vs. Citrate) reactivity->ligand solubility Solubility reactivity->solubility temp Temperature reactivity->temp light Light Exposure reactivity->light particle_size Particle Size & Surface Area reactivity->particle_size decomp Thermal Decomposition Rate ligand->decomp ag_release Rate of Ag⁺ Ion Release solubility->ag_release temp->decomp light->decomp particle_size->ag_release antimicrobial Antimicrobial Efficacy ag_release->antimicrobial

References

A Comparative Guide to the Characterization of Disilver Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and morphological properties of disilver tartrate, a silver salt of tartaric acid with potential applications in drug development due to its anticipated antimicrobial properties. While direct experimental data for this compound is not extensively available in public literature, this document compiles information from analogous silver carboxylates and other metal tartrates to provide a predictive characterization. It further outlines detailed experimental protocols for its synthesis and analysis using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), and compares its expected properties with other silver-based antimicrobial agents.

Comparative Analysis of Crystallographic and Morphological Properties

The following tables summarize the expected crystallographic data for this compound based on common findings for silver carboxylates, and compares them with experimentally determined data for other relevant compounds.

Table 1: Comparative Crystallographic Data

CompoundChemical FormulaCrystal SystemSpace GroupLattice Parameters (Å)Reference
This compound (Predicted) C₄H₄Ag₂O₆Monoclinic or OrthorhombicP2₁/c or similarTo be determined experimentallyN/A
Silver BehenateC₂₂H₄₃AgO₂TriclinicP-1a=4.177, b=4.722, c=58.338[1]
Silver StearateC₁₈H₃₅AgO₂MonoclinicP2₁/ca=5.43, b=7.98, c=53.4, β=114.5°[2]
Calcium Tartrate TetrahydrateC₄H₄CaO₆·4H₂OOrthorhombicP2₁2₁2₁a=9.22, b=10.58, c=9.66[3]

Table 2: Comparative Morphological Data from SEM

CompoundExpected/Observed MorphologyParticle SizeSurface CharacteristicsReference
This compound (Predicted) Plate-like or rod-like microcrystalsTo be determined experimentallyFaceted surfaces, potential for agglomerationN/A
Silver NanoparticlesSpherical, triangular, or rod-shaped2-100 nmSmooth surfaces, can be functionalized[4][5]
Silver StearateLayered, plate-like structuresMicrometer scaleSmooth, well-defined layers[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of silver carboxylates.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

  • Deionized water

  • Ethanol (B145695)

  • 0.1 M Nitric acid (HNO₃) (for cleaning glassware)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of silver nitrate in deionized water.

    • Prepare a 0.05 M solution of potassium sodium tartrate in deionized water.

  • Precipitation:

    • Slowly add the silver nitrate solution to the potassium sodium tartrate solution with constant stirring. A white precipitate of this compound is expected to form immediately.

  • Digestion and Washing:

    • Continue stirring the mixture for 1 hour at room temperature to allow for the precipitate to fully form and ripen.

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate sequentially with deionized water and then ethanol to remove any unreacted starting materials and byproducts.

  • Drying:

    • Dry the collected white solid in a vacuum oven at 60 °C for 12 hours.

  • Storage:

    • Store the dried this compound powder in a desiccator, protected from light, to prevent photochemical decomposition.

X-ray Diffraction (XRD) Analysis

Instrument:

  • Powder X-ray Diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Sample Preparation:

  • Grind the dried this compound powder to a fine, homogeneous consistency using an agate mortar and pestle.

  • Mount the powdered sample onto a zero-background sample holder.

  • Ensure the surface of the powder is flat and level with the surface of the holder to minimize instrumental errors.

Data Collection:

  • Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Data Analysis:

  • The resulting diffraction pattern can be used to identify the crystalline phases present and determine the crystal structure, including the lattice parameters and space group, through indexing and Rietveld refinement.

Scanning Electron Microscopy (SEM) Analysis

Instrument:

  • Field Emission Scanning Electron Microscope (FE-SEM).

Sample Preparation:

  • Mount a small amount of the this compound powder onto an aluminum SEM stub using double-sided carbon tape.

  • Gently press the powder to ensure good adhesion but avoid excessive compaction that could alter the morphology.

  • Sputter-coat the sample with a thin layer of gold or palladium to enhance conductivity and prevent charging under the electron beam.

Imaging:

  • Acquire secondary electron images at various magnifications to observe the particle morphology, size distribution, and surface topography.

  • An accelerating voltage of 5-15 kV is typically suitable for this type of material.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Characterization reactant1 Silver Nitrate Solution mixing Precipitation reactant1->mixing reactant2 Potassium Sodium Tartrate Solution reactant2->mixing filtration Filtration & Washing mixing->filtration drying Drying filtration->drying product This compound Powder drying->product xrd XRD Analysis product->xrd Sample for XRD sem SEM Analysis product->sem Sample for SEM xrd_data Crystallographic Data xrd->xrd_data sem_data Morphological Data sem->sem_data

References

A Comparative Thermal Analysis Guide: Disilver Tartrate vs. Silver Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal decomposition properties of two common silver salts: disilver tartrate and silver oxalate (B1200264). The information presented is based on available experimental data from scientific literature and is intended to assist researchers in understanding the thermal stability and decomposition pathways of these materials. Such understanding is critical in various applications, including the formulation of thermally sensitive materials, catalysis, and the synthesis of silver-based nanomaterials.

Quantitative Data Summary

The thermal decomposition of this compound and silver oxalate exhibits distinct profiles under thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data gathered from the literature. It is important to note that while extensive data is available for silver oxalate, specific quantitative TGA/DSC data for this compound is less prevalent in the reviewed literature. The data for this compound is inferred from the behavior of other metal tartrates and silver carboxylates.

ParameterThis compound (C₄H₄Ag₂O₆)Silver Oxalate (Ag₂C₂O₄)
Decomposition Onset Temperature (°C) Data not available; likely undergoes initial dehydration followed by decomposition.~140 - 200°C[1]
Peak Decomposition Temperature (°C) (from DTG/DSC) Data not available; decomposition of the tartrate anion is expected.~225°C (exothermic peak)[1]
Weight Loss (%) Theoretical calculation for decomposition to Ag: ~40.7% (loss of C₄H₄O₆). Actual values will depend on hydration state.~29.0% (corresponding to the loss of C₂O₄ as 2CO₂)
Decomposition Products Metallic Silver (Ag), Carbon Dioxide (CO₂), Water (H₂O), and other carbonaceous species.Metallic Silver (Ag) and Carbon Dioxide (CO₂)[2]
Thermal Event (DSC) Likely involves endothermic dehydration followed by exothermic decomposition of the tartrate.Highly exothermic decomposition[2]

Experimental Protocols

The following protocols outline the typical experimental setup for conducting TGA and DSC analyses on silver salts like this compound and silver oxalate.

2.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature and mass loss of the sample upon thermal decomposition.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate of 10 °C/min is commonly used.

    • Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

    • Atmosphere: The analysis is typically performed under an inert atmosphere, such as flowing nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset and peak decomposition temperatures and the percentage of mass loss for each decomposition step.

2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with the thermal transitions of the sample.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

    • Temperature Range: The sample is heated over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 400 °C).

    • Atmosphere: The experiment is conducted under an inert atmosphere, such as flowing nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to events such as dehydration, melting, and decomposition. The peak temperature and the enthalpy of the transition can be calculated from the thermogram.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of silver salts.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Experimental Conditions cluster_data Data Acquisition & Analysis Sample This compound or Silver Oxalate Sample Weighing Accurately weigh 2-10 mg of sample Sample->Weighing Crucible Place sample in TGA/DSC crucible Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC HeatingRate Heating Rate: 10 °C/min TGA->HeatingRate Atmosphere Atmosphere: Inert (N₂ or Ar) TGA->Atmosphere TempRange Temperature Range: Ambient to 400-500 °C TGA->TempRange TGA_Data TGA Curve (Mass vs. Temp) DTG Curve (d(Mass)/dt vs. Temp) TGA->TGA_Data DSC->HeatingRate DSC->Atmosphere DSC->TempRange DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Analysis Determine Decomposition Temps, Weight Loss, Enthalpy TGA_Data->Analysis DSC_Data->Analysis

Caption: Experimental workflow for TGA/DSC analysis.

Comparative Decomposition Pathways

The decomposition pathways of this compound and silver oxalate lead to the formation of metallic silver, but the intermediate steps and gaseous byproducts differ.

Decomposition_Pathways cluster_tartrate This compound Decomposition cluster_oxalate Silver Oxalate Decomposition Ag2C4H4O6_hydrated This compound (Hydrated) Ag₂C₄H₄O₆·xH₂O Ag2C4H4O6_anhydrous Anhydrous this compound Ag₂C₄H₄O₆ Ag2C4H4O6_hydrated->Ag2C4H4O6_anhydrous -xH₂O (endo) Ag_tartrate Metallic Silver 2Ag Ag2C4H4O6_anhydrous->Ag_tartrate Δ (exo) Gas_tartrate Gaseous Products (CO₂, H₂O, etc.) Ag2C4H4O6_anhydrous->Gas_tartrate Δ (exo) Ag2C2O4 Silver Oxalate Ag₂C₂O₄ Ag_oxalate Metallic Silver 2Ag Ag2C2O4->Ag_oxalate Δ (highly exo) Gas_oxalate Carbon Dioxide 2CO₂ Ag2C2O4->Gas_oxalate Δ (highly exo)

Caption: Decomposition pathways of silver salts.

Disclaimer: The information provided for this compound is based on general chemical principles of related compounds due to the limited availability of specific experimental data in the searched literature. Researchers should perform their own analyses to obtain precise quantitative data for their specific samples.

References

Comparative Efficacy of Disilver Tartrate as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Silver and its compounds have a long history of use as potent antimicrobial agents, effective against a broad spectrum of bacteria, fungi, and viruses. Their utility is particularly relevant in an era of increasing antibiotic resistance. While silver nitrate (B79036) and silver sulfadiazine (B1682646) are well-established in clinical and research settings, other silver salts, such as disilver tartrate, are less characterized. This guide provides a comparative overview of the antimicrobial efficacy of silver compounds, with a focus on providing a framework for evaluating agents like this compound. Due to a lack of specific published data for this compound, this document leverages data from widely studied silver salts—silver nitrate and silver sulfadiazine—to provide a comparative context.

The antimicrobial activity of silver salts is primarily attributed to the release of silver ions (Ag⁺), which exert their effects through multiple mechanisms.[1] These ions can disrupt bacterial cell membranes, interfere with essential proteins and enzymes, and damage DNA, ultimately leading to cell death.[2][3] The efficacy of a particular silver salt is influenced by its solubility, the rate of silver ion release, and the specific formulation.

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of silver nitrate and silver sulfadiazine against common bacterial pathogens, as determined by Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition (ZOI) assays. This data serves as a benchmark for the potential evaluation of this compound.

Table 1: Comparative Antimicrobial Efficacy of Silver Compounds

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference(s)
Silver Nitrate Streptococcus mutans--36.26 ± 0.18[4][5]
Escherichia coli4000 (4 ppm)-16 ± 0.4 to 30 ± 0.23[6][7][8]
Staphylococcus aureus---
Silver Sulfadiazine Staphylococcus aureus16-64-15 - 33.5[9][10]
Streptococcus pyogenes--25.3 - 32.3[11]
Escherichia coli< 515 - 30-[9]
Pseudomonas aeruginosa-10 - 20-[9]

Note: The presented data is a compilation from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution. Data for this compound is not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. The following are standard protocols for determining MIC, MBC, and Zone of Inhibition.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the silver compound (e.g., this compound, silver nitrate) in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC Assay: Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Zone of Inhibition (ZOI) Assay

This agar diffusion method is used to assess the antimicrobial activity of a substance.

Protocol:

  • Inoculum Preparation and Plating: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

  • Application of Antimicrobial Agent: Aseptically place a sterile paper disc (6 mm diameter) impregnated with a known concentration of the silver compound onto the surface of the agar. Alternatively, a well can be cut into the agar and filled with a solution of the silver compound.[9][11]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of no bacterial growth around the disc or well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Proposed Antimicrobial Mechanism of Silver Ions

The antimicrobial action of silver salts like this compound is mediated by the release of silver ions (Ag⁺). The following diagram illustrates the multi-targeted mechanism of Ag⁺ against bacterial cells.

cluster_Bacterium Bacterial Cell CellWall Cell Wall & Membrane Lysis Cell Lysis CellWall->Lysis Leads to Proteins Proteins & Enzymes Inactivation Metabolic Inactivation Proteins->Inactivation Results in DNA DNA NoReplication Cell Division Arrest DNA->NoReplication Prevents Ag_ion Silver Ion (Ag+) from this compound Ag_ion->CellWall Disruption of membrane potential & permeability Ag_ion->Proteins Inactivation via binding to sulfhydryl groups Ag_ion->DNA Inhibition of replication

Caption: Proposed mechanism of action of silver ions on a bacterial cell.

Experimental Workflow for Antimicrobial Efficacy Testing

The following diagram outlines the sequential steps involved in evaluating the antimicrobial efficacy of a compound like this compound.

start Start: Prepare This compound Solution mic_test Perform MIC Assay (Broth Microdilution) start->mic_test zoi_test Perform Zone of Inhibition Assay start->zoi_test mbc_test Perform MBC Assay (Subculturing from MIC) mic_test->mbc_test data_analysis Data Analysis and Comparison mic_test->data_analysis mbc_test->data_analysis zoi_test->data_analysis end End: Efficacy Determination data_analysis->end

Caption: Workflow for determining the antimicrobial efficacy of this compound.

Logical Comparison of Silver-Based Antimicrobials

This diagram provides a logical framework for comparing different silver-based antimicrobials based on key characteristics.

Antimicrobial Silver-Based Antimicrobial Property Alternatives DisilverTartrate This compound Solubility Rate of Ag+ Release Spectrum of Activity Cytotoxicity Antimicrobial->DisilverTartrate Test Compound SilverNitrate Silver Nitrate High Rapid Broad Moderate Antimicrobial->SilverNitrate Comparator 1 SilverSulfadiazine Silver Sulfadiazine Low Sustained Broad Low Antimicrobial->SilverSulfadiazine Comparator 2

Caption: Logical comparison framework for silver-based antimicrobials.

Conclusion

References

A Comparative Guide to Silver Precursors for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a silver precursor is a critical first step in the synthesis of silver nanoparticles (AgNPs), directly influencing the physicochemical properties and subsequent performance of the nanomaterials in various applications, including drug delivery and diagnostics. This guide provides an objective comparison of common silver precursors, supported by experimental data, to aid researchers in making informed decisions for their synthesis protocols.

Performance Comparison of Silver Precursors

The choice of a silver salt precursor has a significant impact on the resulting nanoparticle size, size distribution, and reaction kinetics. Silver nitrate (B79036) is the most widely used precursor due to its high solubility and cost-effectiveness. However, other precursors like silver acetate (B1210297) and silver perchlorate (B79767) offer unique advantages in specific synthesis methods. The following table summarizes quantitative data from comparative studies.

Silver PrecursorSynthesis MethodReducing AgentStabilizing/Capping AgentNanoparticle Size (nm)Size DistributionYieldReference
Silver Nitrate (AgNO₃) Chemical ReductionSodium Citrate (B86180)-~20Good-
Chemical ReductionSodium BorohydrideTrisodium Citrate5 - 20-High[1]
Polyol SynthesisEthylene (B1197577) GlycolPolyvinylpyrrolidone (PVP)15 - 20Narrow-[2]
Silver Acetate (AgC₂H₃O₂) Polyol SynthesisEthylene Glycol-10 - 20SphericalFaster Production than AgNO₃[2]
Chemical ReductionOleylamine-10 - 20Highly Monodisperse-[3]
Silver Perchlorate (AgClO₄) Photochemical Reduction--~10--

Note: The data presented is a synthesis from multiple sources and direct comparison may be limited by variations in experimental conditions across different studies.[4][1][2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible nanoparticle synthesis. Below are representative protocols for the chemical reduction and polyol synthesis methods using different silver precursors.

Chemical Reduction Synthesis of Silver Nanoparticles using Silver Nitrate

This protocol describes a common method for synthesizing silver nanoparticles using silver nitrate as the precursor and sodium citrate as the reducing agent.[4]

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium citrate (Na₃C₆H₅O₇)

  • Deionized water

Procedure:

  • Prepare a 1 mM aqueous solution of silver nitrate.

  • Heat the solution to boiling.

  • While boiling and stirring vigorously, add a 0.04 M sodium citrate solution dropwise.

  • Continue heating and stirring until the solution color changes to a stable yellowish-brown, indicating the formation of silver nanoparticles.

  • Allow the solution to cool to room temperature.

Polyol Synthesis of Silver Nanoparticles using Silver Acetate

This protocol outlines the synthesis of silver nanoparticles using silver acetate in a polyol medium, where the polyol acts as both the solvent and the reducing agent.[2]

Materials:

  • Silver acetate (AgC₂H₃O₂)

  • Ethylene glycol

  • Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)

Procedure:

  • Dissolve silver acetate in ethylene glycol. For stabilized nanoparticles, add PVP to the solution.

  • Heat the solution in a continuous-flow microwave reactor to the desired temperature (e.g., 150 °C).

  • The reaction is typically rapid, with full yield achieved in a short residence time.

  • The resulting nanoparticle suspension can be cooled and purified.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the chemical synthesis of silver nanoparticles, applicable to various precursors and reducing agents.

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization precursor Silver Precursor Solution (e.g., AgNO₃) reaction Mixing and Reaction (Heating & Stirring) precursor->reaction reducing Reducing Agent Solution (e.g., Na-Citrate) reducing->reaction stabilizer Stabilizer Solution (Optional, e.g., PVP) stabilizer->reaction uv_vis UV-Vis Spectroscopy reaction->uv_vis Analysis tem TEM/SEM reaction->tem Analysis dls DLS reaction->dls Analysis green_synthesis_pathway cluster_plant Plant Extract cluster_reaction Reduction & Capping biomolecules Biomolecules (Polyphenols, Flavonoids, Terpenoids, etc.) ag_ion Silver Ions (Ag+) biomolecules->ag_ion Reduction ag_np Silver Nanoparticles (AgNPs) biomolecules->ag_np Capping & Stabilization ag_atom Silver Atoms (Ag0) ag_ion->ag_atom ag_atom->ag_np Nucleation & Growth

References

Unveiling the Byproducts of Disilver Tartrate Decomposition: A Comparative Analysis for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the synthesis of silver-based materials, understanding the byproduct profile of precursor decomposition is paramount. This guide provides a detailed analysis of the byproducts generated from the decomposition of disilver tartrate, a common precursor for silver nanoparticles. We offer a comparative perspective against alternative synthesis routes, supported by experimental data and detailed protocols to inform your material selection and process optimization.

The thermal and photochemical decomposition of this compound is a crucial method for producing silver nanoparticles. However, the nature of the byproducts formed during this process can significantly impact the purity of the final product and the environmental footprint of the synthesis. This guide delves into the decomposition pathways of this compound and compares them with other prevalent methods for silver nanoparticle synthesis.

Byproduct Analysis: this compound vs. Alternative Precursors

The choice of silver precursor and synthesis method dictates the byproduct profile. While this compound offers a route to silver nanoparticles, its decomposition releases gaseous and solid byproducts that must be managed. In contrast, alternative methods, such as chemical reduction using various silver salts, present different byproduct considerations.

Precursor/MethodPrimary Silver ProductGaseous ByproductsSolid/Liquid Byproducts
This compound (Thermal Decomposition) Metallic Silver (Ag)Carbon Dioxide (CO2), Water (H2O), potentially Carbon Monoxide (CO) and other volatile organicsCarbonaceous residue
This compound (Photochemical Decomposition) Metallic Silver (Ag)Carbon Dioxide (CO2) and other organic fragmentsNot well characterized
Silver Nitrate (Chemical Reduction with Sodium Borohydride) Metallic Silver (Ag)Hydrogen (H2)Boric acid, Sodium salts
Silver Nitrate (Chemical Reduction with Sodium Citrate) Metallic Silver (Ag)-Dicarboxy acetone, Sodium salts
Silver Oxide (Thermal Decomposition) Metallic Silver (Ag)Oxygen (O2)-
Silver Carbonate (Thermal Decomposition) Silver Oxide (Ag2O), then Metallic Silver (Ag)Carbon Dioxide (CO2)-
Silver Acetate (Thermal Decomposition) Metallic Silver (Ag)Carbon Dioxide (CO2), Acetic Acid, Hydrogen (H2)Carbon

Delving into Decomposition Pathways

The decomposition of this compound is a complex process involving the breakdown of the tartrate ligand. The following diagrams illustrate the hypothesized thermal decomposition pathway of this compound and a common alternative, the chemical reduction of silver nitrate.

Disilver_Tartrate_Decomposition DisilverTartrate This compound (Ag₂(C₄H₄O₆)) Heat Heat DisilverTartrate->Heat Silver Metallic Silver (Ag) Heat->Silver Gaseous Gaseous Byproducts Heat->Gaseous Solid Solid Residue Heat->Solid CO2 Carbon Dioxide (CO₂) Gaseous->CO2 major H2O Water (H₂O) Gaseous->H2O major OtherGases Other Volatiles (e.g., CO) Gaseous->OtherGases minor Carbon Carbonaceous Residue Solid->Carbon

Hypothesized thermal decomposition of this compound.

Silver_Nitrate_Reduction SilverNitrate Silver Nitrate (AgNO₃) ReducingAgent Reducing Agent (e.g., NaBH₄) SilverNitrate->ReducingAgent Silver Metallic Silver (Ag) ReducingAgent->Silver Byproducts Byproducts ReducingAgent->Byproducts OxidizedAgent Oxidized Reducing Agent (e.g., Boric Acid) Byproducts->OxidizedAgent Salts Salts (e.g., NaNO₃) Byproducts->Salts TGA_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis AgNO3 Silver Nitrate Precipitation Precipitation AgNO3->Precipitation NaKTartrate Sodium Potassium Tartrate NaKTartrate->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying DisilverTartrate This compound Powder Drying->DisilverTartrate TGA_MS TGA-MS DisilverTartrate->TGA_MS XRD XRD TGA_MS->XRD Solid Residue SEM_EDX SEM-EDX TGA_MS->SEM_EDX Solid Residue

A Comparative Analysis of the Solubility of Silver Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solubility of three common silver carboxylates: silver acetate (B1210297), silver propionate (B1217596), and silver benzoate (B1203000). The information presented is intended to assist researchers in selecting the appropriate silver salt for their specific applications, ranging from antimicrobial agents to catalysts in organic synthesis. The solubility of these compounds is a critical factor in their reactivity and bioavailability.

Quantitative Solubility Data

The solubility of silver carboxylates in water varies depending on the nature of the carboxylate group. Generally, as the size of the alkyl or aryl group increases, the solubility in water decreases. The following table summarizes the quantitative solubility data for silver acetate, silver propionate, and silver benzoate in water.

Silver CarboxylateChemical FormulaMolar Mass ( g/mol )Solubility at 25°C (g/L)Solubility Product Constant (Ksp) at 25°C
Silver AcetateAgC₂H₃O₂166.9111.13[1]1.94 x 10⁻³[2]
Silver PropionateAgC₃H₅O₂180.949.04[1]Not readily available
Silver BenzoateAgC₇H₅O₂228.99~0.11 (calculated)2.5 x 10⁻¹³[3]

Note: The solubility of silver benzoate in g/L was calculated from its Ksp value.

Silver acetate is moderately soluble in water, while silver benzoate is sparingly soluble in cold water but its solubility increases with temperature[4][5].

Experimental Protocol: Determination of Solubility Product Constant (Ksp) by Titration

This section details a common experimental method for determining the solubility product constant (Ksp) of a sparingly soluble silver carboxylate, such as silver acetate. This method can be adapted for other silver carboxylates.

Objective: To determine the Ksp of a silver carboxylate by titrating a saturated solution with a standardized potassium thiocyanate (B1210189) (KSCN) solution.

Materials:

  • The silver carboxylate salt (e.g., silver acetate)

  • Deionized water

  • Standardized potassium thiocyanate (KSCN) solution (e.g., 0.1 M)

  • Ferric nitrate (B79036) (Fe(NO₃)₃) solution (indicator)

  • Nitric acid (HNO₃), dilute

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Filter funnel and filter paper

  • Volumetric flasks

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the silver carboxylate salt to a flask containing deionized water.

    • Stir the mixture vigorously for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure the solution becomes saturated and reaches equilibrium.

  • Filtration:

    • Carefully filter the saturated solution to remove any undissolved solid. It is crucial that the filtrate is clear and free of any solid particles.

  • Titration:

    • Pipette a known volume of the clear filtrate into an Erlenmeyer flask.

    • Add a few drops of dilute nitric acid to prevent the precipitation of silver hydroxide.

    • Add a few drops of the ferric nitrate indicator solution.

    • Titrate the solution with the standardized KSCN solution from a burette. The thiocyanate ions (SCN⁻) will react with the silver ions (Ag⁺) to form a white precipitate of silver thiocyanate (AgSCN).

      • Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)

    • The endpoint of the titration is reached when all the silver ions have precipitated. The next drop of KSCN solution will react with the Fe³⁺ indicator ions to form a red-brown complex, [Fe(SCN)(H₂O)₅]²⁺, indicating the endpoint.

  • Calculation of Ksp:

    • From the volume and concentration of the KSCN solution used, calculate the moles of SCN⁻ ions, which is equal to the moles of Ag⁺ ions in the filtrate sample.

    • Calculate the concentration of Ag⁺ ions in the saturated solution.

    • Since the silver carboxylate dissolves in a 1:1 molar ratio, the concentration of the carboxylate anion is equal to the concentration of the Ag⁺ ion.

    • Calculate the Ksp using the formula: Ksp = [Ag⁺][Carboxylate⁻].

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility product constant of a silver carboxylate.

G Experimental Workflow for Ksp Determination A Prepare Saturated Solution (Silver Carboxylate + H₂O) B Equilibrate at Constant Temperature A->B C Filter to Remove Undissolved Solid B->C D Pipette Known Volume of Filtrate C->D E Add HNO₃ and Fe(NO₃)₃ Indicator D->E F Titrate with Standardized KSCN E->F G Observe Endpoint (Red-Brown Color) F->G H Calculate [Ag⁺] and Ksp G->H

Caption: Workflow for determining the Ksp of a silver carboxylate.

References

An Electrochemical Comparison of Disilver Tartrate and Silver Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective electrochemical comparison of disilver tartrate and silver acetate (B1210297), offering insights into their respective properties and potential applications in research and drug development. The information presented is supported by available experimental data and established scientific principles.

Introduction

This compound and silver acetate are two silver carboxylate salts that serve as sources of silver ions. Their utility in various applications, including as antimicrobial agents and precursors for silver-based materials, is fundamentally linked to their electrochemical behavior. This guide explores the electrochemical characteristics of both compounds, providing a comparative analysis for researchers and drug development professionals.

Electrochemical Properties

A direct quantitative comparison of the electrochemical properties of this compound and silver acetate is challenging due to the limited availability of specific electrochemical data for this compound in the scientific literature. However, a qualitative and quantitative comparison can be drawn from existing studies on silver electrodeposition in the presence of tartrate and the well-documented behavior of silver-silver acetate electrodes.

Silver Acetate

Silver acetate has been more extensively studied in electrochemical contexts. It is recognized for its use in forming silver-silver acetate reference electrodes and as a precursor in the synthesis of conductive silver inks.[1]

This compound

Direct electrochemical studies on solid this compound are scarce. However, research on the electrodeposition of silver from solutions containing tartaric acid reveals that tartrate ions influence the deposition process. The presence of tartaric acid shifts the polarization curves towards more negative potentials by approximately 50 mV, suggesting an interaction with the electrode surface or the silver ions, potentially through adsorption, which can inhibit the reduction of silver ions.[2][3] This indicates that the tartrate moiety can modulate the electrochemical behavior of silver.

Data Presentation

Table 1: Physicochemical and Electrochemical Properties of Silver Acetate

PropertyValueSource
Formula AgC₂H₃O₂[1]
Molar Mass 166.912 g/mol [1]
Appearance White to slightly grayish powder[1]
Solubility in Water 1.02 g/100 mL (20 °C)[1]
Solubility Product (Ksp) 1.94 × 10⁻³[1]
Decomposition Temperature 220 °C[1]

Experimental Protocols

A common and powerful technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV).

Experimental Protocol: Cyclic Voltammetry of Silver Salts

Objective: To investigate the redox behavior of this compound and silver acetate.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical Cell

  • Potentiostat

  • Supporting Electrolyte Solution (e.g., 0.1 M KNO₃ or another appropriate inert electrolyte)

  • This compound or Silver Acetate solution of known concentration

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, followed by rinsing with deionized water and the supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte solution.

  • Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the potential window where no electrochemical reactions occur.

  • Analyte Addition: Add a known concentration of this compound or silver acetate to the electrochemical cell.

  • Data Acquisition: Perform cyclic voltammetry by scanning the potential from an initial potential to a switching potential and then back to the final potential. The scan rate can be varied to investigate the kinetics of the electrochemical processes.

  • Data Analysis: Analyze the resulting voltammogram to identify the potentials of oxidation and reduction peaks, the peak currents, and to assess the reversibility of the redox processes.

Signaling Pathways and Biological Implications

The biological activities of both this compound and silver acetate are primarily attributed to the release of silver ions (Ag⁺). These ions are known to interact with multiple cellular targets, leading to a cascade of events that can result in antimicrobial effects or cytotoxicity.

Silver ions can induce cellular toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress.[4] They can also bind to sulfhydryl groups in proteins, disrupting their function, and interact with DNA, potentially inhibiting replication.[5] Studies have shown that silver acetate can be more potent in its neurotoxic effects compared to silver nanoparticles and can induce death receptor-mediated apoptosis.[4]

cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ag_salt This compound or Silver Acetate Ag_ion Silver Ion (Ag+) Ag_salt->Ag_ion Dissociation Membrane_Proteins Membrane Proteins (Sulfhydryl Groups) Ag_ion->Membrane_Proteins ROS Reactive Oxygen Species (ROS) Ag_ion->ROS Induces Enzymes Enzymes & Metabolic Proteins Ag_ion->Enzymes DNA DNA Ag_ion->DNA Membrane_disruption Membrane Disruption Membrane_Proteins->Membrane_disruption Apoptosis Apoptosis ROS->Apoptosis Triggers Enzyme_inhibition Enzyme Inhibition & Metabolic Disruption Enzymes->Enzyme_inhibition Enzyme_inhibition->Apoptosis Contributes to DNA_interaction DNA Interaction & Replication Inhibition DNA->DNA_interaction DNA_interaction->Apoptosis Can lead to

Caption: Signaling pathway of silver ions released from this compound or silver acetate.

Experimental Workflow

The electrochemical characterization of silver compounds typically follows a standardized workflow to ensure reproducible and accurate results.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Cell_Assembly Electrochemical Cell Assembly (3-electrode setup) Sample_Prep->Cell_Assembly Electrode_Prep Working Electrode Preparation (Polishing & Cleaning) Electrode_Prep->Cell_Assembly Electrolyte_Prep Supporting Electrolyte Preparation Electrolyte_Prep->Cell_Assembly Deaeration Deaeration (Inert gas purging) Cell_Assembly->Deaeration CV_Measurement Cyclic Voltammetry Measurement Deaeration->CV_Measurement Data_Acquisition Data Acquisition (Voltammogram) CV_Measurement->Data_Acquisition Data_Analysis Data Analysis (Peak potentials, currents, etc.) Data_Acquisition->Data_Analysis Interpretation Interpretation (Redox behavior, reaction mechanisms) Data_Analysis->Interpretation

Caption: General experimental workflow for electrochemical characterization.

Conclusion

Silver acetate is a well-characterized compound in terms of its electrochemical properties, with established applications. This compound, while less studied electrochemically, demonstrates through its influence on silver electrodeposition that the tartrate ligand can modulate the electrochemical behavior of silver. The biological activity of both compounds is primarily driven by the release of silver ions, which exert their effects through multiple cellular pathways, including the induction of oxidative stress and interaction with essential biomolecules. Further research into the specific electrochemical properties of this compound would be beneficial for a more direct and quantitative comparison.

References

Safety Operating Guide

Proper Disposal of Disilver Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

A comprehensive guide outlining the essential safety and logistical procedures for the proper disposal of disilver tartrate (C₄H₄Ag₂O₆), a compound frequently utilized in research and development. This document provides step-by-step instructions to ensure the safe handling and disposal of this hazardous material, in compliance with environmental regulations. Adherence to these protocols is critical for laboratory safety and environmental protection.

This compound, like other silver salts, is classified as hazardous waste due to the ecotoxicity of silver. Improper disposal can lead to the contamination of water systems and harm to aquatic life. Therefore, it is imperative that researchers, scientists, and drug development professionals follow stringent disposal procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound involves its conversion to a more stable and insoluble silver salt, followed by collection and disposal as hazardous waste.

Experimental Protocol: Precipitation of Silver Chloride

  • Preparation: Carefully measure the quantity of this compound waste to be treated. For every 1 gram of this compound, prepare a solution of 0.5 grams of sodium chloride (NaCl) dissolved in 20 mL of deionized water.

  • Reaction: Slowly add the sodium chloride solution to the this compound waste while stirring continuously. This will initiate a precipitation reaction, forming insoluble silver chloride (AgCl).

    Chemical Reaction: C₄H₄Ag₂O₆(aq) + 2NaCl(aq) → 2AgCl(s) + C₄H₄Na₂O₆(aq)

  • Separation: Allow the precipitate to settle completely. Once settled, carefully decant the supernatant liquid. The remaining solid is silver chloride.

  • Waste Collection:

    • Solid Waste: The precipitated silver chloride should be collected in a clearly labeled, sealed, and non-reactive container designated for hazardous solid waste.

    • Liquid Waste: The supernatant liquid (containing sodium tartrate) should be collected in a separate, clearly labeled container for hazardous aqueous waste. Although the silver has been largely removed, it is best practice to treat the liquid as hazardous waste.

  • Final Disposal: Arrange for the collection of the hazardous waste containers by a certified chemical waste disposal service. Ensure compliance with all local, state, and federal regulations.[1][2]

Quantitative Data Summary

SubstanceMolecular FormulaMolar Mass ( g/mol )Key Disposal Consideration
This compoundC₄H₄Ag₂O₆363.81Hazardous due to silver content.
Sodium ChlorideNaCl58.44Used for precipitation.
Silver ChlorideAgCl143.32Insoluble precipitate for disposal.
Sodium TartrateC₄H₄Na₂O₆194.04Remaining in supernatant.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisilverTartrateDisposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe mix Mix this compound Waste with NaCl Solution start->mix prepare_nacl Prepare Sodium Chloride (NaCl) Solution ppe->prepare_nacl prepare_nacl->mix precipitate Allow Silver Chloride (AgCl) Precipitate to Settle mix->precipitate separate Separate Supernatant from Precipitate precipitate->separate collect_solid Collect Solid AgCl in Hazardous Waste Container separate->collect_solid collect_liquid Collect Supernatant in Hazardous Waste Container separate->collect_liquid dispose Arrange for Professional Hazardous Waste Disposal collect_solid->dispose collect_liquid->dispose end End of Process dispose->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their institutions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.